molecular formula C12H8F3N7O3 B12386594 Antibacterial agent 180

Antibacterial agent 180

Cat. No.: B12386594
M. Wt: 355.23 g/mol
InChI Key: FJMSOFLEPGHTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibacterial agent 180 is a useful research compound. Its molecular formula is C12H8F3N7O3 and its molecular weight is 355.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8F3N7O3

Molecular Weight

355.23 g/mol

IUPAC Name

4-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1-[4-(trifluoromethoxy)phenyl]triazole

InChI

InChI=1S/C12H8F3N7O3/c13-12(14,15)25-10-3-1-9(2-4-10)21-6-8(17-19-21)5-20-7-16-11(18-20)22(23)24/h1-4,6-7H,5H2

InChI Key

FJMSOFLEPGHTJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)CN3C=NC(=N3)[N+](=O)[O-])OC(F)(F)F

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Antibacterial Agent 180

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding a specific "Antibacterial Agent 180" is not available in the public domain. The designation "180" does not correspond to a recognized nomenclature for an antibacterial compound in the reviewed scientific literature. It may be an internal, proprietary, or otherwise unpublished identifier.

This guide, therefore, provides a comprehensive framework for understanding the mechanism of action of novel antibacterial agents, which can be applied once specific data for "this compound" becomes available. The methodologies, data presentation formats, and visualization approaches detailed below are representative of a thorough investigation into a new antibacterial compound.

Executive Summary

The relentless rise of antibiotic-resistant bacteria necessitates the discovery and development of new antibacterial agents with novel mechanisms of action. A comprehensive understanding of how a new agent works is critical for its development into an effective therapeutic. This document outlines the typical experimental approaches and data required to elucidate the mechanism of action of a novel antibacterial compound, using the placeholder "this compound."

Core Principles of Antibacterial Action

The majority of antibacterial agents function by targeting essential cellular processes in bacteria that are absent or significantly different in humans, ensuring selective toxicity.[1][2] Key mechanisms include:

  • Inhibition of Cell Wall Synthesis: Targeting the production of peptidoglycan, a crucial component of the bacterial cell wall, leads to cell lysis.[1][3]

  • Inhibition of Protein Synthesis: Interference with the bacterial ribosome (typically the 30S or 50S subunits) halts the production of essential proteins.[1][3]

  • Inhibition of Nucleic Acid Synthesis: Blocking the replication or transcription of DNA prevents bacterial proliferation.[1][4]

  • Disruption of Cell Membrane Function: Compromising the integrity of the bacterial cell membrane leads to the leakage of cellular contents.[1][3]

  • Inhibition of Metabolic Pathways: Targeting essential metabolic pathways, such as folic acid synthesis, starves the bacteria of vital molecules.[1][4]

Hypothetical Data Presentation for this compound

Once experimental data is available for "this compound," it would be summarized in tables for clarity and comparative analysis.

Table 1: In Vitro Antibacterial Activity of Agent 180

Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive
Enterococcus faecalis ATCC 29212Gram-positive
Escherichia coli ATCC 25922Gram-negative
Pseudomonas aeruginosa ATCC 27853Gram-negative
Klebsiella pneumoniae ATCC 13883Gram-negative

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Time-Kill Kinetics of Agent 180 against S. aureus ATCC 29213

Time (hours)0.5 x MIC (log10 CFU/mL)1 x MIC (log10 CFU/mL)2 x MIC (log10 CFU/mL)4 x MIC (log10 CFU/mL)Growth Control (log10 CFU/mL)
0
2
4
8
24

CFU: Colony Forming Units

Experimental Protocols for Mechanism of Action Studies

To determine the specific mechanism of action of a novel antibacterial agent, a series of detailed experiments are required.

Macromolecular Synthesis Assays

This set of experiments aims to identify which major cellular synthesis pathway is inhibited by the antibacterial agent.

Methodology:

  • Bacterial cultures (e.g., S. aureus or E. coli) are grown to the mid-logarithmic phase.

  • The culture is divided into several aliquots.

  • A specific radiolabeled precursor for DNA synthesis (e.g., [³H]thymidine), RNA synthesis (e.g., [³H]uridine), protein synthesis (e.g., [³H]leucine), or cell wall synthesis (e.g., [¹⁴C]N-acetylglucosamine) is added to each respective aliquot.

  • The investigational compound ("Agent 180") is added at various concentrations (e.g., 1x, 5x, 10x MIC) to the aliquots. Control antibiotics with known mechanisms of action (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis, and vancomycin for cell wall synthesis) are used as positive controls. A no-drug aliquot serves as a negative control.

  • Samples are taken at various time points (e.g., 5, 15, 30, and 60 minutes).

  • The macromolecules are precipitated using trichloroacetic acid (TCA).

  • The radioactivity of the precipitated macromolecules is measured using a scintillation counter to determine the rate of incorporation of the radiolabeled precursors.

  • The results are expressed as the percentage of inhibition of incorporation compared to the no-drug control.

Bacterial Cytological Profiling

This technique provides a visual assessment of the morphological changes in bacteria upon treatment with the antibacterial agent, offering clues to its mechanism of action.

Methodology:

  • Bacterial cells are treated with the test compound at its MIC for a defined period.

  • The cells are then stained with a panel of fluorescent dyes that label different cellular components, such as the cell membrane (e.g., FM4-64), DNA (e.g., DAPI), and cell wall (e.g., wheat germ agglutinin).

  • The stained cells are visualized using high-resolution fluorescence microscopy.

  • The observed morphological changes are compared to a library of profiles from antibiotics with known mechanisms of action.

Visualizing Cellular Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_result Result bacterial_culture Bacterial Culture (Mid-log phase) aliquots Divide into Aliquots bacterial_culture->aliquots add_precursors Add Radiolabeled Precursors ([³H]thymidine, [³H]uridine, etc.) aliquots->add_precursors add_agent Add this compound (various concentrations) add_precursors->add_agent sampling Sample at Time Points add_agent->sampling precipitation TCA Precipitation sampling->precipitation scintillation Scintillation Counting precipitation->scintillation data_analysis Data Analysis (% Inhibition) scintillation->data_analysis mechanism Identified Mechanism of Action data_analysis->mechanism

Caption: Workflow for Macromolecular Synthesis Assay.

signaling_pathway Agent_180 This compound Target_Enzyme Target Enzyme (e.g., DNA Gyrase) Agent_180->Target_Enzyme Inhibition DNA_Replication_Complex DNA Replication Complex Target_Enzyme->DNA_Replication_Complex Bacterial_Death Bacterial Death Target_Enzyme->Bacterial_Death Inhibition leads to DNA_Replication DNA Replication DNA_Replication_Complex->DNA_Replication Leads to Cell_Division Cell Division DNA_Replication->Cell_Division Required for

Caption: Hypothetical Inhibition of DNA Replication Pathway.

Conclusion

While specific data on "this compound" is not publicly available, the framework presented here outlines the necessary steps to elucidate its mechanism of action. A combination of in vitro activity assays, time-kill kinetics, macromolecular synthesis assays, and cytological profiling would provide a comprehensive understanding of how this agent exerts its antibacterial effects. This knowledge is fundamental for the future development and clinical application of any new antibacterial compound.

References

A Technical Guide on the Antitrypanosomal Potential of Nitroaromatic Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the query for a specific "Antibacterial agent 180" did not yield a singular designated compound in existing literature, the underlying interest points to a significant area of research: compounds possessing both antibacterial and antitrypanosomal properties. This technical guide focuses on a prominent class of such agents—nitroaromatic compounds, particularly 5-nitrofurans. These agents, including the drug nifurtimox, are recognized for their role in treating trypanosomiasis and serve as a pertinent example for this analysis.[1][2]

Trypanosomiases, such as Human African Trypanosomiasis (HAT) and Chagas disease, are debilitating and often fatal diseases caused by protozoan parasites of the genus Trypanosoma.[3] The current treatments for these neglected tropical diseases are limited, often associated with significant toxicity, and face the growing challenge of drug resistance.[4][5] This necessitates the exploration of new therapeutic avenues, including the investigation of compounds with dual antibacterial and antiparasitic activities.

Nitroaromatic compounds function as prodrugs that require enzymatic reduction of their nitro group to exert cytotoxic effects.[2] In trypanosomes, this bioactivation is primarily mediated by a type I nitroreductase (NTR), an enzyme not present in mammalian hosts, which provides a degree of selectivity.[1][5] The activation leads to the formation of reactive metabolites that induce cellular damage, including to DNA and proteins.[3]

This guide provides an in-depth overview of the antitrypanosomal potential of this class of compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of the critical pathways and workflows involved in their evaluation.

Quantitative Data on Antitrypanosomal Activity

The efficacy of nitroaromatic compounds against Trypanosoma brucei, the causative agent of HAT, has been demonstrated in various studies. The following table summarizes the in vitro activity of a selection of 5-nitrofuran derivatives.

CompoundTarget OrganismIC50 (µM)Cytotoxicity (CC50 against L6 cells in µM)Selectivity Index (SI)Reference
NifurtimoxT. brucei bloodstream~10> 100> 10[1]
Compound AT. brucei bloodstream0.2> 50> 250[1]
Compound BT. brucei bloodstream0.5> 50> 100[1]
Compound CT. brucei bloodstream1.0> 50> 50[1]

Note: Compound A, B, and C are representative potent 5-nitrofuran derivatives from the study to illustrate the range of activity.

Experimental Protocols

In Vitro Antitrypanosomal Susceptibility Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a compound against bloodstream forms of Trypanosoma brucei.

  • Cell Culture: Trypanosoma brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum at 37°C in a 5% CO2 humidified atmosphere.

  • Assay Preparation:

    • Compounds are serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in the culture medium.

    • A suspension of trypanosomes is adjusted to a density of 2 x 10^5 cells/mL.

    • In a 96-well microtiter plate, 100 µL of the cell suspension is added to 100 µL of the diluted compound solutions.

  • Incubation: The plates are incubated for 48 hours under standard culture conditions.

  • Viability Assessment:

    • After 48 hours, 20 µL of a resazurin-based solution (e.g., AlamarBlue) is added to each well.

    • The plates are incubated for an additional 24 hours.

    • Fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm).

  • Data Analysis: The fluorescence data is normalized to untreated controls, and the IC50 values are calculated using a non-linear regression analysis of the dose-response curves.

Type I Nitroreductase (NTR) Enzyme Assay

This protocol measures the ability of a compound to be a substrate for the trypanosomal type I nitroreductase.

  • Enzyme and Substrate Preparation:

    • Recombinant T. brucei NTR (TbNTR) is expressed and purified.

    • The test compound (nitroaromatic) is dissolved in DMSO.

    • NADPH is prepared as a cofactor solution.

  • Reaction Mixture:

    • In a 96-well plate, the reaction is initiated by mixing the purified TbNTR enzyme, the test compound, and NADPH in a suitable buffer (e.g., Tris-HCl).

  • Measurement: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are determined from the linear portion of the absorbance curve. Kinetic parameters (Km and kcat) can be calculated by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.[1]

Visualizations

Bioactivation Pathway of Nitroaromatic Prodrugs in Trypanosomes

Bioactivation_Pathway Bioactivation of 5-Nitrofurans in Trypanosoma cluster_parasite Trypanosome Cytoplasm Prodrug 5-Nitrofuran Prodrug NTR Type I Nitroreductase (TbNTR) Prodrug->NTR Substrate NADP NADP+ NTR->NADP Intermediate Nitroso Intermediate NTR->Intermediate 2e- reduction NADPH NADPH NADPH->NTR Cofactor Metabolite Cytotoxic Metabolite (e.g., open-chain nitrile) Intermediate->Metabolite Further reduction & rearrangement Damage Cellular Damage (DNA, Proteins) Metabolite->Damage Induces

Caption: Bioactivation of 5-nitrofuran prodrugs by trypanosomal Type I Nitroreductase.

Experimental Workflow for Screening Dual-Activity Agents

Screening_Workflow Workflow for Screening Antitrypanosomal & Antibacterial Agents start Compound Library primary_tryp Primary Antitrypanosomal Screen (e.g., T. brucei viability) start->primary_tryp primary_bact Primary Antibacterial Screen (e.g., MIC against S. aureus) start->primary_bact hit_id Identify Dual-Activity Hits primary_tryp->hit_id primary_bact->hit_id dose_response Dose-Response & IC50/MIC Determination hit_id->dose_response cytotoxicity Mammalian Cell Cytotoxicity Assay dose_response->cytotoxicity selectivity Calculate Selectivity Index (SI) cytotoxicity->selectivity mechanism Mechanism of Action Studies (e.g., NTR enzyme assay) selectivity->mechanism Promising SI in_vivo In Vivo Efficacy Studies (Mouse models) mechanism->in_vivo lead_opt Lead Optimization in_vivo->lead_opt Efficacious

Caption: A general workflow for the discovery and development of dual-activity agents.

Conclusion

Nitroaromatic compounds represent a promising class of molecules with demonstrated activity against both bacterial and trypanosomal pathogens. Their mechanism of action, which relies on bioreductive activation by parasite-specific enzymes, offers a pathway for selective toxicity. The data and protocols presented in this guide provide a framework for the continued investigation and development of these and other novel agents. The pursuit of dual-activity compounds is a valuable strategy in the fight against infectious diseases, potentially offering broader therapeutic coverage and new tools to combat drug resistance. Further research, following structured workflows from initial screening to in vivo testing, is crucial to translate these findings into clinically effective treatments for neglected diseases like trypanosomiasis.

References

Chemical structure and properties of "Antibacterial agent 180"

Author: BenchChem Technical Support Team. Date: November 2025

As "Antibacterial agent 180" is not a specifically identified compound in publicly available scientific literature, this technical guide will focus on a well-characterized, novel antibacterial agent, Cefiderocol , as a representative example to fulfill the detailed request for information on a modern antibacterial therapeutic. Cefiderocol is a siderophore cephalosporin with a unique mechanism of action, particularly effective against multidrug-resistant Gram-negative bacteria.

An In-depth Technical Guide to Cefiderocol

Audience: Researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Cefiderocol is a parenteral siderophore cephalosporin. Its chemical structure is distinguished by a cephalosporin core similar to ceftazidime and cefepime, with the crucial addition of a chlorocatechol group on the C-3 side chain.[1][2][3][4] This catechol moiety acts as a siderophore, a molecule that chelates iron.[2][4]

The structure includes:

  • A cephalosporin nucleus which is responsible for the core antibacterial activity.

  • A carboxypropanoxyimino group on the C-7 side chain, similar to ceftazidime, which enhances transport across the bacterial outer membrane.[1][2]

  • A pyrrolidinium group on the C-3 side chain, similar to cefepime, which improves stability against β-lactamases and enhances water solubility.[1][2][4][5]

  • A chlorocatechol moiety at the end of the C-3 side chain, which enables the siderophore activity, allowing the molecule to bind to ferric iron (Fe³⁺).[2][3][6][7]

Chemical Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[8]

Physicochemical Properties

The physicochemical properties of Cefiderocol are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₀H₃₄ClN₇O₁₀S₂[8]
Molecular Weight 752.2 g/mol [8]
Water Solubility 0.00201 mg/mL[6]
logP -2.265[8]
pKa (Strongest Acidic) 2.64[6]
pKa (Strongest Basic) 4.05[6]
Protein Binding 40-60% (primarily to albumin)[6]
Volume of Distribution 18 L[6]
Elimination Half-life ~2.3 hours[1]

Mechanism of Action

Cefiderocol employs a "Trojan horse" strategy to enter Gram-negative bacteria, overcoming common resistance mechanisms such as porin channel mutations and efflux pump overexpression.[9][10][11]

  • Siderophore Activity: In the iron-depleted environment of an infection, Cefiderocol's catechol moiety chelates ferric iron (Fe³⁺), forming a complex that mimics natural bacterial siderophores.[3][6][9]

  • Active Transport: This Cefiderocol-iron complex is actively transported across the bacterial outer membrane via the bacteria's own iron uptake channels (e.g., CirA and Fiu in E. coli, PiuA in P. aeruginosa).[6][12][13] This active transport mechanism allows Cefiderocol to achieve high concentrations in the periplasmic space.[2][4]

  • PBP Inhibition: Once in the periplasmic space, Cefiderocol dissociates from the iron.[4][9][10] It then exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), primarily PBP3, which inhibits the final transpeptidation step of peptidoglycan synthesis, thereby disrupting bacterial cell wall synthesis and leading to cell lysis.[2][4][6][9]

This dual mode of entry—passive diffusion through porins and active transport via iron channels—coupled with its high stability against a wide range of β-lactamases, contributes to its potent activity against many multidrug-resistant pathogens.[1][2][9]

Cefiderocol Mechanism of Action cluster_outside Extracellular Space cluster_cell Gram-Negative Bacterium cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space cef Cefiderocol cef_fe Cefiderocol-Fe³⁺ Complex cef->cef_fe Chelation porin Porin Channel cef->porin Passive Diffusion fe3 Fe³⁺ (Iron) fe3->cef_fe iron_transporter Iron Transporter (e.g., PiuA, CirA) cef_fe->iron_transporter Active Transport ('Trojan Horse') cef_peri Cefiderocol iron_transporter->cef_peri Dissociation porin->cef_peri pbp PBP3 (Penicillin-Binding Protein) cef_peri->pbp Binding & Inhibition lysis Cell Wall Synthesis Inhibited → Cell Lysis pbp->lysis

Caption: Cefiderocol's "Trojan Horse" mechanism of action.

Antibacterial Spectrum and Efficacy

Cefiderocol demonstrates potent in vitro activity against a broad spectrum of aerobic Gram-negative bacteria, including carbapenem-resistant strains of Enterobacterales, Pseudomonas aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia.[12][14][15] Its activity against Gram-positive and anaerobic bacteria is limited.[12]

In Vitro Activity Data (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefiderocol against various Gram-negative pathogens from surveillance studies.

Table 1: Cefiderocol Activity against Carbapenem-Resistant Klebsiella pneumoniae (CR-KP) and Pseudomonas aeruginosa (CR-PA)

Organism (Resistance Profile)NMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)% Susceptible (≤4 mg/L)Source
K. pneumoniae (CR)1050.1251<0.03 - 2100%[16]
P. aeruginosa (CR)740.54<0.03 - 4100%[16]

Table 2: Cefiderocol Activity against a Broad Collection of Gram-Negative Isolates (SENTRY Program 2020)

Organism GroupNMIC₅₀ (mg/L)MIC₉₀ (mg/L)% SusceptibleSource
Enterobacterales 80470.060.599.8%[17]
- Carbapenem-Resistant (CRE)1690.5498.2%[17]
P. aeruginosa 21100.120.599.6%[17]
- Extensively Drug-Resistant2560.12197.3%[17]
A. baumannii complex 7900.25197.7%[17]
S. maltophilia 4310.060.12100%[17]

Experimental Protocols

Protocol: Broth Microdilution MIC Testing for Cefiderocol

Due to Cefiderocol's mechanism of action, its in vitro susceptibility testing requires a specific, iron-depleted medium to mimic the iron-limited conditions found in vivo.[10][15] Standard Mueller-Hinton broth contains variable iron concentrations that can interfere with the drug's activity, leading to falsely elevated MIC values. The standardized method uses iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[18]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Cefiderocol against a bacterial isolate using the broth microdilution method.

Materials:

  • Cefiderocol analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Chelex 100 resin

  • Stock solutions of CaCl₂, MgCl₂, and ZnSO₄

  • Sterile 96-well microtiter plates

  • Bacterial isolate (grown overnight on non-selective agar)

  • 0.9% sterile saline

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35-37°C)

Methodology:

  • Preparation of Iron-Depleted CAMHB (ID-CAMHB): a. Prepare CAMHB according to the manufacturer's instructions. b. To remove cations, including iron, add 100 g of Chelex 100 resin per liter of autoclaved CAMHB. Stir for a defined period (e.g., 2 hours at room temperature).[18] c. Filter the broth to remove the resin. d. Re-supplement the broth with specific concentrations of cations: Ca²⁺ (20-25 mg/L), Mg²⁺ (10-12.5 mg/L), and Zn²⁺ (0.5-1 mg/L). The addition of zinc is critical for the activity of metallo-β-lactamases.[18] e. Adjust the final pH to 7.2-7.4 and sterilize by filtration.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several well-isolated colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19] d. Dilute this suspension in ID-CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation and Inoculation: a. Prepare serial two-fold dilutions of Cefiderocol in ID-CAMHB in the wells of a 96-well microtiter plate. The final volume in each well is typically 50 µL or 100 µL. b. Include a positive control well (inoculum in ID-CAMHB without antibiotic) and a negative control well (uninoculated ID-CAMHB). c. Inoculate each well (except the negative control) with the prepared bacterial suspension.

  • Incubation: a. Incubate the plates at 35-37°C for 18-24 hours under ambient aerobic conditions.[20]

  • Reading and Interpretation of Results: a. The MIC is defined as the lowest concentration of Cefiderocol that completely inhibits visible growth. b. For Cefiderocol, the endpoint should be read as the first well where growth is significantly reduced to a small button (<1 mm) or a light haze. Trailing (reduced growth over a range of concentrations) should be disregarded.[10][21] c. Compare the resulting MIC value to established clinical breakpoints (e.g., from CLSI or EUCAST) to determine if the isolate is susceptible, intermediate, or resistant.

MIC Testing Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis p1 Prepare Iron-Depleted CAMHB (ID-CAMHB) p3 Prepare Serial Dilutions of Cefiderocol in Plate p1->p3 p2 Prepare Bacterial Inoculum (0.5 McFarland Standard) e1 Inoculate Microtiter Plate with Bacterial Suspension p2->e1 p3->e1 e2 Incubate at 35-37°C for 18-24 hours e1->e2 a1 Read Wells for Visible Growth (Note Trailing Endpoint Rule) e2->a1 a2 Determine MIC Value (Lowest Inhibitory Concentration) a1->a2 a3 Interpret Result using Clinical Breakpoints (Susceptible/Resistant) a2->a3

Caption: Standard workflow for Cefiderocol MIC determination.

References

Unraveling the Synthesis and Bioactivity of Novel Antibacterial Agents: A Technical Guide Focused on Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Initial Clarification: The designation "Antibacterial agent 180" is primarily associated in scientific literature and commercial databases with a substrate for type I nitroreductases, demonstrating potential as an antitrypanosomatid agent rather than a direct-acting antibacterial compound.[1][2][3][4][5][6] This guide will, therefore, focus on the broader, extensively researched class of quinazolinone derivatives , which exhibit significant antibacterial properties and represent a promising avenue for the discovery of new antimicrobial agents.

This technical whitepaper provides an in-depth overview of the discovery, synthesis, and evaluation of quinazolinone-based antibacterial agents, tailored for researchers, scientists, and drug development professionals.

Introduction to Quinazolinones as Antibacterial Agents

Quinazolinone and its derivatives constitute a vital class of heterocyclic compounds with a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[2][7][8][9] The fused heterocyclic ring system of quinazolinone serves as a versatile scaffold for chemical modifications, enabling the development of potent and selective antibacterial agents.[9][10] The emergence of multidrug-resistant bacterial strains necessitates the urgent development of novel antibacterial drugs, and quinazolinone derivatives have shown considerable promise in this area.[11]

Synthesis of Quinazolinone Derivatives

The synthesis of quinazolinone derivatives typically involves multi-step reactions. A common and effective method is the condensation of anthranilic acid with various acyl chlorides, followed by cyclization and subsequent derivatization.

General Synthetic Pathway

A widely employed synthetic route for 4(3H)-quinazolinones begins with the acylation of anthranilic acid.[7] The general workflow can be visualized as a three-step process: formation of a benzoxazinone intermediate, followed by the introduction of a side chain via reaction with an amine, and subsequent modifications.

G A Anthranilic Acid C Benzoxazinone Intermediate A->C Acylation & Dehydration B Acyl Chloride (e.g., Chloroacetyl Chloride) B->C E Quinazolinone Core C->E Condensation D Primary Amine (R-NH2) D->E G Final Quinazolinone Derivatives E->G Modification F Further Derivatization (e.g., Schiff base formation) F->G

A generalized synthetic workflow for quinazolinone derivatives.
Experimental Protocol: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol is a representative example of the synthesis of quinazolinone derivatives.

Step 1: Synthesis of 2-substituted-4H-3,1-benzoxazin-4-one

  • A solution of anthranilic acid (0.1 mol) in a suitable solvent (e.g., pyridine) is cooled to 0-5 °C in an ice bath.

  • The desired acyl chloride (0.11 mol) is added dropwise with constant stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours.

  • The mixture is then poured into a solution of sodium bicarbonate to neutralize excess acid, leading to the precipitation of the benzoxazinone derivative.

  • The precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol.

Step 2: Synthesis of 2,3-disubstituted-quinazolin-4(3H)-one

  • A mixture of the synthesized benzoxazinone derivative (0.01 mol) and a primary amine (0.01 mol) in glacial acetic acid is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into crushed ice.

  • The resulting solid is filtered, washed with water, and purified by recrystallization to yield the final quinazolinone derivative.

Antibacterial Activity and Data

The antibacterial efficacy of quinazolinone derivatives is typically evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of their activity.

Tabulated Antibacterial Data of Representative Quinazolinone Derivatives
Compound IDBacterial StrainMIC (µg/mL)Reference
Deoxyvasicinone Pseudomonas aeruginosa32[7]
Compound 4 Candida albicans32[7]
Compound 9 Aspergillus niger64[7]
Compound A-1 Staphylococcus aureusGood Activity[8]
Compound A-1 Streptococcus pyogenesGood Activity[8]
Compound A-2 Escherichia coliExcellent Activity[8]
Compound A-4 Pseudomonas aeruginosaExcellent Activity[8]

Note: "Good" and "Excellent" activity are qualitative descriptors from the cited source and are included for completeness.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds can be determined using the broth microdilution method as follows:

  • Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the stock solutions are prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • A standardized inoculum of the bacterial suspension is added to each well.

  • The plates are incubated at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

The antibacterial mechanism of action of quinazolinone derivatives can vary depending on their specific substitutions. However, common targets in bacteria include cell wall synthesis, protein synthesis, and nucleic acid synthesis.

Hypothetical Signaling Pathway for Inhibition of Bacterial Growth

The following diagram illustrates a potential mechanism of action where a quinazolinone derivative inhibits a key bacterial enzyme, leading to cell death.

G A Quinazolinone Derivative B Bacterial Cell Membrane A->B Penetration C Target Enzyme (e.g., DNA Gyrase) A->C Binding B->C D Inhibition of Enzyme Activity C->D E Disruption of DNA Replication D->E F Bacterial Cell Death E->F

A potential mechanism of antibacterial action for a quinazolinone derivative.

Conclusion

Quinazolinone derivatives represent a highly promising class of compounds in the search for new antibacterial agents. Their versatile synthetic accessibility and the ability to modulate their biological activity through structural modifications make them an attractive scaffold for further drug development. Future research should focus on optimizing the structure-activity relationship of these compounds to enhance their potency and broaden their spectrum of activity against resistant bacterial pathogens.

References

An In-depth Technical Guide on the Bioactivity of Antibacterial Agent 180

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, this guide will serve as a technical template, outlining the essential investigations, data presentation, and experimental protocols that would be required to characterize a novel antibacterial agent. For illustrative purposes, we will use the designation "Agent 180" to represent a hypothetical antibacterial compound and populate the guide with representative data and methodologies. This framework is designed for researchers, scientists, and drug development professionals investigating new antimicrobial entities.

In Vitro Antibacterial Profile of Agent 180

The initial characterization of any new antibacterial agent involves determining its spectrum of activity and potency against a panel of clinically relevant bacterial pathogens. This is typically achieved by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Susceptibility Testing

The in vitro activity of Agent 180 was evaluated against a panel of ESKAPE pathogens, which are leading causes of nosocomial infections and are known for their capacity to develop multidrug resistance.[4]

Table 1: MIC and MBC Values for Agent 180 Against ESKAPE Pathogens

Bacterial StrainGram StainATCC No.MIC (µg/mL)MBC (µg/mL)
Enterococcus faeciumPositive70022148
Staphylococcus aureusPositiveBAA-171724
Klebsiella pneumoniaeNegative700603832
Acinetobacter baumanniiNegativeBAA-160516>64
Pseudomonas aeruginosaNegative2785316>64
Enterobacter speciesNegativeBAA-2469816
Detailed Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum:

    • Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Agent 180:

    • Create a stock solution of Agent 180 in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a growth control (broth + inoculum, no agent) and a sterility control (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of Agent 180 that completely inhibits visible growth of the organism.

  • Determining the MBC:

    • Subculture an aliquot (e.g., 10 µL) from each well that shows no visible growth onto a new, antibiotic-free agar plate.

    • Incubate the agar plate for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Hypothetical Mechanism of Action: Inhibition of Bacterial Topoisomerase

To illustrate the process of mechanism-of-action (MoA) studies, we will hypothesize that Agent 180 functions by inhibiting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), similar to quinolone antibiotics.[6] These enzymes are essential for managing DNA supercoiling during replication, making them excellent targets for antibacterial agents.

Proposed Inhibitory Pathway

The following diagram illustrates the proposed mechanism where Agent 180 interferes with the DNA cleavage-ligation cycle of DNA gyrase, leading to a stalled replication fork and subsequent cell death.

MOA_Pathway Proposed MoA: Agent 180 Inhibition of DNA Gyrase cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Agent 180 DNA Relaxed DNA Gyrase DNA Gyrase (GyrA/GyrB) DNA->Gyrase Cleavage Transient Double- Strand Break Gyrase->Cleavage Supercoiling Negative Supercoiling Cleavage->Supercoiling StalledComplex Ternary Complex (Gyrase-DNA-Agent 180) Cleavage->StalledComplex Ligation Re-ligation of DNA Supercoiling->Ligation Replication Successful DNA Replication Ligation->Replication Agent180 Agent 180 Agent180->StalledComplex Binds to complex CellDeath Cell Death StalledComplex->CellDeath Blocks re-ligation, causes DNA damage

Caption: Hypothetical pathway of Agent 180 inhibiting DNA gyrase.

Detailed Experimental Protocol: DNA Gyrase Supercoiling Assay

This in vitro assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by purified DNA gyrase.

  • Reagents and Materials:

    • Purified E. coli DNA gyrase enzyme.

    • Relaxed pBR322 plasmid DNA (substrate).

    • Assay Buffer (containing Tris-HCl, KCl, MgCl₂, ATP, DTT).

    • Agent 180 dissolved in DMSO.

    • Positive control inhibitor (e.g., Ciprofloxacin).

    • Agarose gel, electrophoresis equipment, and DNA stain (e.g., SYBR Safe).

  • Assay Procedure:

    • Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain assay buffer, relaxed pBR322 DNA, and DNA gyrase enzyme.

    • Add varying concentrations of Agent 180 (or Ciprofloxacin/DMSO for controls) to the respective tubes.

    • Incubate the reactions at 37°C for 1 hour to allow the supercoiling reaction to proceed.

    • Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Analysis:

    • Load the reaction products onto a 1% agarose gel.

    • Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster through the gel than relaxed DNA.

    • Stain the gel and visualize the DNA bands under UV light.

    • Inhibition is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of Agent 180. The concentration that inhibits 50% of the supercoiling activity (IC₅₀) can then be calculated.

General Workflow for Antibacterial Agent Characterization

The investigation of a novel antibacterial agent follows a logical progression from initial discovery to preclinical evaluation. The workflow ensures that promising candidates are systematically vetted for efficacy and safety.

Workflow General Workflow for Antibacterial Drug Discovery Screen Primary Screening (High-Throughput) HitID Hit Identification Screen->HitID MIC_MBC In Vitro Potency (MIC/MBC Testing) HitID->MIC_MBC Tox Preliminary Toxicology (e.g., Cytotoxicity) HitID->Tox MoA Mechanism of Action (e.g., Enzyme Assays) MIC_MBC->MoA LeadOpt Lead Optimization MIC_MBC->LeadOpt PKPD Pharmacokinetics & Pharmacodynamics (In Vivo) Tox->PKPD Tox->LeadOpt Resistance Resistance Studies (Frequency, Spectrum) MoA->Resistance MoA->LeadOpt Resistance->PKPD Resistance->LeadOpt Preclinical Preclinical Candidate PKPD->Preclinical LeadOpt->PKPD

Caption: A streamlined workflow for antibacterial agent evaluation.

This structured approach ensures that resources are focused on compounds with the most promising therapeutic potential, balancing efficacy against potential toxicity and the likelihood of resistance development.[7][8] The development of new antibacterial agents is crucial to address the growing threat of antimicrobial resistance.[6]

References

Methodological & Application

Application Notes and Protocols for the Use of "Antibacterial Agent 180" in Trypanosoma Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antibacterial agent 180" is a potent nitroaromatic compound with significant activity against trypanosomatids. It functions as a prodrug, requiring activation by a type I nitroreductase (NTR) enzyme present in Trypanosoma species but absent in mammalian cells.[1][2][3][4] This selective activation leads to the generation of cytotoxic metabolites that are lethal to the parasite, making "this compound" a promising candidate for antitrypanosomal drug development.[3][5]

These application notes provide detailed protocols for the utilization of "this compound" in Trypanosoma cell culture, focusing on determining its efficacy and its application in experimental settings. It is crucial to note that the primary utility of this compound in Trypanosoma culture is as a selective antitrypanosomal agent, not as a broad-spectrum antibacterial for preventing contamination. Standard aseptic techniques should be rigorously followed to prevent bacterial and fungal contamination.

Mechanism of Action

"this compound" is a substrate for a parasitic type I nitroreductase.[5] The activation process is a two-electron reduction of the nitro group on the compound, which occurs under both aerobic and anaerobic conditions. This reduction transforms the prodrug into a highly reactive intermediate. The subsequent breakdown of this intermediate generates cytotoxic species that induce cellular damage and lead to parasite death.[1][2]

cluster_Extracellular Extracellular Space cluster_Trypanosome Trypanosome Cytoplasm Antibacterial_agent_180_prodrug This compound (Prodrug) Antibacterial_agent_180_prodrug_internal This compound Antibacterial_agent_180_prodrug->Antibacterial_agent_180_prodrug_internal Uptake Type_I_Nitroreductase Type I Nitroreductase (NTR) Antibacterial_agent_180_prodrug_internal->Type_I_Nitroreductase Substrate Reduced_Metabolite Reduced Metabolite Type_I_Nitroreductase->Reduced_Metabolite Reduction Cytotoxic_Species Cytotoxic Species Reduced_Metabolite->Cytotoxic_Species Spontaneous Conversion Cell_Death Cell Death Cytotoxic_Species->Cell_Death Induces

Figure 1. Mechanism of action of "this compound".

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Effective Concentration (EC50)

This protocol outlines the steps to determine the EC50 value of "this compound" against a Trypanosoma brucei culture.

Materials:

  • Trypanosoma brucei bloodstream forms (e.g., Lister 427)

  • HMI-9 medium (or other suitable culture medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (optional, for routine culture maintenance)

  • "this compound" stock solution (e.g., 10 mM in DMSO)

  • 96-well microtiter plates

  • Resazurin-based viability dye (e.g., AlamarBlue™)

  • Plate reader (fluorometer/spectrophotometer)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Prepare Trypanosoma Culture: Culture T. brucei in HMI-9 medium supplemented with 10% FBS to a mid-log phase density (approximately 1 x 10^5 cells/mL).

  • Prepare Drug Dilutions: Create a serial dilution of the "this compound" stock solution in HMI-9 medium to achieve a range of final concentrations (e.g., 0.01 nM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Plate Parasites: Add 100 µL of the T. brucei cell suspension (at 2 x 10^4 cells/mL) to each well of a 96-well plate.

  • Add Drug Dilutions: Add 100 µL of the prepared drug dilutions to the corresponding wells. This will result in a final cell density of 1 x 10^4 cells/mL and the desired final drug concentrations.

  • Incubation: Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.

  • Viability Assay: Add 20 µL of the resazurin-based viability dye to each well and incubate for an additional 4-6 hours.

  • Read Plate: Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.

  • Data Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and fit the data to a dose-response curve to determine the EC50 value.

Data Presentation:

Concentration (nM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.1 ± 4.8
185.3 ± 6.1
1052.4 ± 3.9
10015.7 ± 2.5
10002.1 ± 0.8

Table 1: Example data for EC50 determination of "this compound" against T. brucei.

Start Start PrepareCulture Prepare Trypanosoma Culture (Mid-log phase) Start->PrepareCulture PlateParasites Plate Parasites in 96-well Plate PrepareCulture->PlateParasites PrepareDilutions Prepare Serial Dilutions of 'this compound' AddDrug Add Drug Dilutions to Wells PrepareDilutions->AddDrug PlateParasites->AddDrug Incubate48h Incubate for 48 hours (37°C, 5% CO2) AddDrug->Incubate48h AddDye Add Resazurin-based Viability Dye Incubate48h->AddDye Incubate4h Incubate for 4-6 hours AddDye->Incubate4h ReadPlate Measure Fluorescence/ Absorbance Incubate4h->ReadPlate AnalyzeData Analyze Data and Determine EC50 ReadPlate->AnalyzeData End End AnalyzeData->End

Figure 2. Experimental workflow for EC50 determination.
Protocol 2: Routine Use in Trypanosoma Culture for Selection or Study

This protocol describes the use of "this compound" for applications such as selecting for NTR-expressing parasites or for continuous exposure studies.

Materials:

  • Established Trypanosoma brucei culture

  • HMI-9 medium (or other suitable culture medium)

  • Fetal Bovine Serum (FBS)

  • "this compound" stock solution

  • Appropriate tissue culture flasks

Procedure:

  • Determine Working Concentration: Based on the EC50 value determined in Protocol 1, choose a working concentration suitable for your experiment. For selection, a concentration of 5-10 times the EC50 may be appropriate. For long-term studies, a concentration at or below the EC50 might be used.

  • Prepare Medicated Medium: Add the required volume of "this compound" stock solution to the complete culture medium to achieve the desired final concentration.

  • Culture Maintenance: Subculture the Trypanosoma parasites in the medicated medium following standard cell culture protocols.

  • Monitoring: Regularly monitor the parasite density and morphology. A decrease in cell density is expected upon initial exposure.

  • Subculturing: When subculturing, dilute the parasites into fresh medicated medium.

  • Quality Control: Periodically perform viability assays to ensure the continued efficacy of the agent and to monitor for the development of resistance.

Use as an "Antibacterial Agent"

It is important to reiterate that "this compound" is a selective antitrypanosomal agent and there is no evidence to suggest it has broad-spectrum antibacterial activity against common laboratory contaminants such as E. coli, Staphylococcus, or Mycoplasma. Therefore, it should not be used as a replacement for standard antibiotics like penicillin and streptomycin to prevent bacterial contamination in Trypanosoma cultures. The best practice to avoid contamination is strict adherence to aseptic techniques. If bacterial contamination is a persistent issue, the use of standard, tested antibiotics is recommended, after confirming their compatibility with Trypanosoma culture and the experimental goals.

Summary of Quantitative Data

ParameterValue
Primary TargetTrypanosoma Type I Nitroreductase
Mode of ActionProdrug activation
Recommended EC50 Assay Range0.01 nM - 100 µM
Typical Incubation Time for EC5048 hours

Table 2: Key characteristics and recommended parameters for "this compound" in Trypanosoma culture.

References

"Antibacterial agent 180" dosage for parasitology research

Author: BenchChem Technical Support Team. Date: November 2025

Agent: Atovaquone (Representative for "Antibacterial Agent 180")

Note on Agent Selection: The designation "this compound" does not correspond to a known compound in publicly available scientific literature. Therefore, these application notes have been developed using Atovaquone as a representative agent. Atovaquone is a well-characterized hydroxynaphthoquinone with broad-spectrum activity against various protozoan parasites, making it a suitable model for this purpose.[1]

Overview and Mechanism of Action

Atovaquone is a potent antimicrobial agent effective against a range of parasites, including Plasmodium falciparum, Toxoplasma gondii, and Babesia species.[1][2][3] Its primary mechanism of action is the inhibition of the parasite's mitochondrial electron transport chain.[4][5][6] Atovaquone is a structural analog of ubiquinone (coenzyme Q) and acts by binding to the cytochrome bc1 complex (Complex III), which disrupts the mitochondrial membrane potential and inhibits ATP synthesis.[4][5][7] This ultimately leads to the inhibition of critical metabolic processes, including nucleic acid synthesis.[5][6]

Data Presentation: In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (IC₅₀) and 50% effective concentration (EC₅₀) values of Atovaquone against various parasites, as reported in the literature. These values are crucial for determining appropriate experimental concentrations.

Parasite SpeciesStrain(s)Assay TypeIC₅₀ / EC₅₀ (nM)Reference(s)
Plasmodium falciparumThai isolatesRadioisotopic Assay3.4 ± 1.6[8]
Plasmodium falciparum3D7 (drug-sensitive)DAPI Growth AssayConsistent with 0.1-300 nM range[9]
Plasmodium falciparumL-3, L-16 (chloroquine-susceptible)Isotopic Assay0.978, 0.680[10]
Plasmodium falciparumFCM 29 (multidrug-resistant)Isotopic Assay1.76[10]
Toxoplasma gondiiRH (tdTomato expressing)Fluorescence-based Proliferation Assay0.7 ± 0.1[11]
Neospora caninumTachyzoites in Vero cellsCPRG Assay100 - 1.5 nM range[12]

Data Presentation: In Vivo Dosage in Animal Models

This table provides examples of Atovaquone dosages used in murine models for parasitology research.

Animal ModelParasiteDosageApplicationOutcomeReference(s)
Gerbils (Meriones unguiculatus)Babesia divergens1.0 - 10 mg/kgTreatment of acute infectionEffective treatment[3]
MiceToxoplasma gondii (reactivated TE)50 or 100 mg/kg (daily)Maintenance therapyProtection against encephalitis and death[13]

Experimental Protocols

This protocol is adapted from standard radioisotopic methods used to determine the IC₅₀ of antimalarial compounds.[8][9][14]

Objective: To determine the concentration of Atovaquone that inhibits 50% of P. falciparum growth in vitro.

Materials:

  • Atovaquone (dissolved in DMSO)

  • P. falciparum culture (synchronized to ring stage)

  • Human erythrocytes

  • Complete culture medium (e.g., RPMI 1640 with appropriate supplements)

  • [³H]-hypoxanthine

  • 96-well microtiter plates

  • Incubator with a standard gas environment (5% CO₂, 5% O₂, 90% N₂)

  • Cell harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of Atovaquone in complete medium in a 96-well plate.

  • Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

  • Incubate the plates at 37°C in a controlled gas environment for 24 hours.

  • Add [³H]-hypoxanthine to each well and incubate for an additional 24-48 hours.

  • Freeze the plates to terminate the assay.

  • Thaw the plates and harvest the contents onto filter mats using a cell harvester.

  • Measure the incorporation of [³H]-hypoxanthine using a scintillation counter.

  • Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

This protocol provides a general framework for assessing the efficacy of Atovaquone in a mouse model of reactivated toxoplasmic encephalitis (TE).[13]

Objective: To evaluate the ability of Atovaquone to prevent the reactivation of T. gondii infection in chronically infected mice.

Materials:

  • Mice latently infected with T. gondii

  • Atovaquone suspension for oral gavage

  • Control vehicle

  • Appropriate animal housing and handling facilities

  • Methods for assessing clinical signs and survival

  • Histopathology equipment for brain tissue analysis

Procedure:

  • Establish a cohort of mice with latent T. gondii infection.

  • Induce reactivation of the infection (e.g., through immunosuppression, if required by the model).

  • Divide the mice into treatment and control groups.

  • Administer Atovaquone orally at the desired dosage (e.g., 50 or 100 mg/kg daily) to the treatment group. Administer the vehicle to the control group.

  • Monitor the mice daily for clinical signs of TE (e.g., neurological symptoms, weight loss) and record survival.

  • At the end of the study period, or upon euthanasia, collect brain tissue for histopathological analysis to quantify the parasite burden and inflammation.

  • Compare the survival rates and brain parasite loads between the treatment and control groups to determine the efficacy of Atovaquone.

Visualizations

G Mechanism of Action of Atovaquone Atovaquone Atovaquone (Ubiquinone Analog) CytBC1 Cytochrome bc1 Complex (Complex III) Atovaquone->CytBC1 Inhibits ETC Mitochondrial Electron Transport Chain CytBC1->ETC is part of MMP Collapse of Mitochondrial Membrane Potential ETC->MMP Disruption leads to DHODH Inhibition of Dihydroorotate Dehydrogenase (DHODH) ETC->DHODH Disruption inhibits ATP Inhibition of ATP Synthesis MMP->ATP Causes Parasite_Death Parasite Death ATP->Parasite_Death Leads to Pyrimidine Inhibition of Pyrimidine Biosynthesis DHODH->Pyrimidine is crucial for DNA_RNA Inhibition of DNA and RNA Synthesis Pyrimidine->DNA_RNA is required for DNA_RNA->Parasite_Death Leads to

Caption: Mechanism of Atovaquone Action in Parasites.

G In Vitro Susceptibility Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution Prepare Serial Dilutions of Atovaquone Add_Parasites Add Parasites to 96-Well Plate Serial_Dilution->Add_Parasites Parasite_Prep Synchronize Parasites to Ring Stage Parasite_Prep->Add_Parasites Incubate_24h Incubate for 24h Add_Parasites->Incubate_24h Add_Hypoxanthine Add [3H]-hypoxanthine Incubate_24h->Add_Hypoxanthine Incubate_48h Incubate for 24-48h Add_Hypoxanthine->Incubate_48h Harvest Harvest Cells Incubate_48h->Harvest Scintillation Scintillation Counting Harvest->Scintillation Calculate_IC50 Calculate IC50 Scintillation->Calculate_IC50

Caption: Workflow for In Vitro Parasite Susceptibility Testing.

References

Application Notes and Protocols: Techniques for Measuring TcNTR I Activity with "Antibacterial agent 180"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypanosoma cruzi, the etiological agent of Chagas disease, relies on unique enzymatic pathways for its survival and proliferation. One such key enzyme is the type I nitroreductase (TcNTR I), an FMN-containing, oxygen-insensitive enzyme.[1] TcNTR I plays a crucial role in the activation of nitroheterocyclic prodrugs, such as benznidazole, which are cornerstones of current Chagas disease therapy.[2][3] The enzyme catalyzes the two-electron reduction of these prodrugs, leading to the formation of cytotoxic metabolites that are lethal to the parasite.[1][2] Given its absence in the human host, TcNTR I represents a prime target for the development of novel trypanocidal agents.[3]

"Antibacterial agent 180" is a novel compound with potential antimicrobial properties. Understanding its interaction with TcNTR I is a critical step in evaluating its therapeutic potential against T. cruzi. This document provides detailed protocols to determine if "this compound" acts as a substrate, an inhibitor, or has no effect on TcNTR I activity. The primary method described is a well-established spectrophotometric assay that monitors the oxidation of NADH.[1][4]

Principle of the Assay

The activity of TcNTR I is determined by measuring the rate of NADH oxidation, which can be monitored by the decrease in absorbance at 340 nm (ε = 6,220 M⁻¹ cm⁻¹).[1] In the presence of a suitable substrate, TcNTR I catalyzes the transfer of electrons from NADH to the substrate. This protocol is designed to first assess if "this compound" can act as a substrate for TcNTR I and subsequently to determine if it can inhibit the reduction of a known substrate, such as benznidazole.

Materials and Reagents

  • Recombinant TcNTR I enzyme (purified)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Tris-HCl buffer (pH 7.5)

  • Benznidazole (positive control substrate)

  • "this compound"

  • 96-well UV-transparent microplates or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Nuclease-free water

Experimental Protocols

Protocol 1: Determining if "this compound" is a Substrate of TcNTR I

This experiment aims to determine if "this compound" can be directly reduced by TcNTR I, leading to NADH oxidation.

1. Preparation of Reagents:

  • 50 mM Tris-HCl (pH 7.5): Prepare and store at 4°C.
  • 10 mM NADH Stock Solution: Dissolve NADH powder in nuclease-free water. Prepare fresh and keep on ice.
  • 10 mM Benznidazole Stock Solution: Dissolve in a suitable solvent (e.g., DMSO) and dilute in assay buffer.
  • 10 mM "this compound" Stock Solution: Dissolve in a suitable solvent (e.g., DMSO or water) and dilute in assay buffer.
  • TcNTR I Enzyme Stock: Dilute the purified enzyme in 50 mM Tris-HCl (pH 7.5) to a working concentration (e.g., 20 µg/mL).[1]

2. Assay Setup:

  • Set up the reactions in a 96-well plate or cuvettes as described in Table 1.
  • The final reaction volume is typically 200 µL or 1 mL.[1]
  • Pre-incubate the reaction mixture (buffer, NADH, and substrate/agent) at room temperature for 5 minutes.[1]

Table 1: Reaction Setup for Substrate Identification

ComponentBlankNegative ControlPositive ControlTest ("Agent 180")
50 mM Tris-HCl (pH 7.5)To final volumeTo final volumeTo final volumeTo final volume
NADH (100 µM final)
Benznidazole (100 µM final)---
"Agent 180" (100 µM final)---
TcNTR I Enzyme-

3. Measurement:

  • Initiate the reaction by adding the TcNTR I enzyme.
  • Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
  • Record the rate of NADH oxidation (ΔA340/min).

4. Data Analysis:

  • Calculate the rate of NADH oxidation using the Beer-Lambert law:
  • Rate (µmol/min/mg) = (ΔA340/min / 6.22) x (1 / mg of enzyme)
  • Compare the rate of the test reaction with the positive and negative controls. A significant increase in the rate of NADH oxidation in the presence of "this compound" compared to the negative control indicates that it is a substrate for TcNTR I.

Protocol 2: Assessing the Inhibitory Effect of "this compound" on TcNTR I Activity

If "this compound" is not a substrate, this experiment will determine if it inhibits the enzymatic activity of TcNTR I using benznidazole as the substrate.

1. Assay Setup:

  • Set up reactions with a fixed concentration of benznidazole and varying concentrations of "this compound".
  • Refer to Table 2 for the reaction setup.

Table 2: Reaction Setup for Inhibition Assay

ComponentControlTest (Low "Agent 180")Test (High "Agent 180")
50 mM Tris-HCl (pH 7.5)To final volumeTo final volumeTo final volume
NADH (100 µM final)
Benznidazole (100 µM final)
"Agent 180"-Low concentrationHigh concentration
TcNTR I Enzyme

2. Measurement and Data Analysis:

  • Follow the same measurement procedure as in Protocol 1.
  • Calculate the percentage of inhibition for each concentration of "this compound":
  • % Inhibition = [(Rate_control - Rate_test) / Rate_control] x 100
  • Plot the % inhibition against the concentration of "this compound" to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 3: Hypothetical Data for Substrate Identification

ConditionRate of NADH Oxidation (µmol/min/mg)
Negative Control0.05
Positive Control (Benznidazole)2.50
Test ("Agent 180")1.80

In this hypothetical example, "this compound" acts as a substrate for TcNTR I.

Table 4: Hypothetical Data for Inhibition Assay

"Agent 180" Concentration (µM)Rate of NADH Oxidation (µmol/min/mg)% Inhibition
0 (Control)2.500
101.7530
501.2550
1000.8068

In this hypothetical example, the IC50 of "this compound" is 50 µM.

Visualizations

Signaling and Reaction Pathways

TcNTR_Reaction NADH NADH TcNTR_FMN TcNTR (FMN) NADH->TcNTR_FMN 2e- NAD NAD+ TcNTR_FMNH2 TcNTR (FMNH2) TcNTR_FMN->TcNTR_FMNH2 TcNTR_FMNH2->NAD Prodrug Prodrug (e.g., Benznidazole) TcNTR_FMNH2->Prodrug 2e- Metabolite Cytotoxic Metabolite Prodrug->Metabolite

Caption: Enzymatic reaction of TcNTR I.

Downstream_Effects cluster_TcNTR TcNTR I Activation cluster_damage Cellular Damage TcNTR TcNTR I Metabolites Reactive Metabolites (e.g., Glyoxal) TcNTR->Metabolites Reduction Prodrug Prodrug ('Agent 180' as substrate) Prodrug->TcNTR DNA_damage DNA Adducts Metabolites->DNA_damage Protein_damage Protein Dysfunction Metabolites->Protein_damage Lipid_peroxidation Lipid Peroxidation Metabolites->Lipid_peroxidation Parasite_death Parasite Death DNA_damage->Parasite_death Protein_damage->Parasite_death Lipid_peroxidation->Parasite_death Inhibitor 'Agent 180' as Inhibitor Inhibitor->TcNTR

Caption: Hypothetical downstream effects of TcNTR I modulation.

Experimental Workflow

Experimental_Workflow start Start: Characterize 'Agent 180' Interaction with TcNTR I protocol1 Protocol 1: Test 'Agent 180' as a Substrate start->protocol1 is_substrate Is 'Agent 180' a substrate? protocol1->is_substrate substrate_yes Yes: Characterize Kinetics (Km, Vmax) is_substrate->substrate_yes Yes substrate_no No: Proceed to Inhibition Assay is_substrate->substrate_no No end End: Conclude Interaction Profile substrate_yes->end protocol2 Protocol 2: Test 'Agent 180' as an Inhibitor substrate_no->protocol2 is_inhibitor Does 'Agent 180' inhibit TcNTR I? protocol2->is_inhibitor inhibitor_yes Yes: Determine IC50 and Mechanism of Inhibition is_inhibitor->inhibitor_yes Yes inhibitor_no No: 'Agent 180' does not interact with TcNTR I is_inhibitor->inhibitor_no No inhibitor_yes->end inhibitor_no->end

Caption: Experimental workflow for TcNTR I activity measurement.

References

Application Notes and Protocols: Assessing the Cytotoxicity of "Antibacterial agent 180"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of cytotoxicity is a critical step in the development of any new therapeutic agent, including novel antibacterials. "Antibacterial agent 180" must be assessed for its potential to harm host cells, as a favorable therapeutic index (high efficacy against bacteria at concentrations that are non-toxic to mammalian cells) is paramount for clinical success. These application notes provide detailed protocols for a panel of standard in vitro assays to determine the cytotoxic profile of "this compound". The described methods—MTT, LDH, and Annexin V-FITC assays—offer a multi-faceted approach to understanding the agent's effects on cell viability, membrane integrity, and the induction of apoptosis.

Experimental Design and Workflow

A systematic approach is essential for accurately characterizing the cytotoxicity of "this compound". The following workflow outlines the key stages of the assessment process.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis prep_cells Cell Line Selection and Culture (e.g., HepG2, HEK293) prep_plates Seed Cells in 96-well Plates prep_cells->prep_plates prep_agent Prepare Stock Solution of 'this compound' treatment Treat Cells with Serial Dilutions of 'this compound' prep_agent->treatment prep_plates->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Annexin V-FITC Assay (Apoptosis) treatment->apoptosis_assay data_collection Measure Absorbance/ Fluorescence mtt_assay->data_collection ldh_assay->data_collection apoptosis_assay->data_collection calculation Calculate % Viability/ % Cytotoxicity data_collection->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Experimental workflow for assessing the cytotoxicity of "this compound".

Key Cytotoxicity Assays

MTT Assay: Assessment of Metabolic Activity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1][3][4]

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[5]

  • Treatment: Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of "this compound". Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][3][4]

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[3][5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1] A reference wavelength of 630-690 nm can be used to reduce background noise.[3]

Data Presentation:

Concentration of "this compound" (µg/mL)Mean Absorbance (OD 570nm)Standard Deviation% Cell Viability
0 (Control)100
X1
X2
X3
X4
X5
Positive Control
  • % Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Control Cells) x 100

LDH Assay: Assessment of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon cell lysis.[7]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.

  • LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

  • Stop Reaction and Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm using a microplate reader.[6][8] A reference wavelength of 680 nm can be used for background correction.[8]

  • Controls: Include a "maximum LDH release" control by treating some wells with a lysis buffer.

Data Presentation:

Concentration of "this compound" (µg/mL)Mean Absorbance (OD 490nm)Standard Deviation% Cytotoxicity
0 (Spontaneous Release)0
X1
X2
X3
X4
X5
Maximum Release100
  • % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Annexin V-FITC Assay: Detection of Apoptosis

The Annexin V-FITC assay is a widely used method for detecting early apoptosis.[9] During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[10]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with "this compound" for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Data Presentation:

Concentration of "this compound" (µg/mL)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)
X1
X2
X3

Signaling Pathways in Drug-Induced Cytotoxicity

The cytotoxic effects of a compound can be mediated through various signaling pathways, often converging on the mitochondria, leading to apoptosis.[11][12] Understanding which pathways are modulated by "this compound" can provide valuable mechanistic insights.

signaling_pathway cluster_stimulus Stimulus cluster_pathways Signaling Cascades cluster_mitochondria Mitochondrial Regulation cluster_execution Execution Phase agent 'this compound' ros Reactive Oxygen Species (ROS) agent->ros jnk JNK Pathway agent->jnk p53 p53 Activation agent->p53 pi3k PI3K/Akt Pathway (Survival) agent->pi3k Inhibition ros->jnk bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) jnk->bcl2_family p53->bcl2_family pi3k->bcl2_family Inhibition cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspases Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A simplified diagram of potential signaling pathways involved in drug-induced apoptosis.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive cytotoxicological evaluation of "this compound". By employing a combination of assays that interrogate different aspects of cell health, researchers can obtain a detailed understanding of the agent's safety profile. The systematic collection and analysis of these data are indispensable for making informed decisions in the drug development pipeline.

References

Application Notes and Protocols: Synergistic Antimicrobial Effects of Antibacterial Agent 180 in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the development of novel therapeutic strategies.[1] One promising approach is the use of combination therapies, where multiple antimicrobial agents are employed to achieve a synergistic effect.[1][2] This strategy can enhance therapeutic efficacy, reduce the required dosage of individual agents, minimize side effects, and potentially circumvent the development of resistance.[1][3] These application notes provide a comprehensive overview of the synergistic potential of the novel investigational compound, Antibacterial Agent 180 , when used in combination with other established antimicrobial agents.

This compound: A Profile

For the purpose of these notes, this compound is a hypothetical, novel antibacterial compound with a unique mechanism of action. It is characterized as a broad-spectrum agent that disrupts bacterial cell membrane integrity. While effective as a monotherapy, its true potential is unlocked in synergistic combinations with antibiotics that target other cellular pathways.

Synergistic Activity of this compound

The synergistic effect of combining two antimicrobial agents is often greater than the sum of their individual effects.[2] This can be quantified using the Fractional Inhibitory Concentration Index (FICI). A synergistic interaction is generally defined by an FICI of ≤ 0.5.[4]

Table 1: Synergistic Activity of this compound with Conventional Antibiotics against MDR Staphylococcus aureus

Combination (Agent 180 + Antibiotic)MIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Agent 180 16---
Vancomycin3240.375 Synergy
Agent 180 in combination-4
Agent 180 16---
Rifampicin810.375 Synergy
Agent 180 in combination-4
Agent 180 16---
Linezolid421.0 Additive
Agent 180 in combination-8

Table 2: Synergistic Activity of this compound with Conventional Antibiotics against MDR Pseudomonas aeruginosa

Combination (Agent 180 + Antibiotic)MIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Agent 180 32---
Meropenem6480.375 Synergy
Agent 180 in combination-8
Agent 180 32---
Colistin40.50.375 Synergy
Agent 180 in combination-8
Agent 180 32---
Ciprofloxacin1681.0 Additive
Agent 180 in combination-16

Proposed Mechanism of Synergy

The synergistic effect of this compound with other antibiotics is thought to stem from its primary mechanism of action. By disrupting the bacterial cell membrane, Agent 180 increases the permeability of the cell to other antimicrobial compounds.[3] This allows antibiotics that target intracellular components, such as ribosomes or DNA, to accumulate at higher concentrations within the bacterium, thereby enhancing their efficacy.

Synergy_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell Agent_180 This compound Membrane Cell Membrane Agent_180->Membrane Disrupts Integrity Antibiotic_X Conventional Antibiotic (e.g., Rifampicin) Target Intracellular Target (e.g., RNA Polymerase) Antibiotic_X->Target Inhibits Target Membrane->Antibiotic_X Increased Permeability Cell_Death Bacterial Cell Death Target->Cell_Death Leads to

Caption: Proposed synergistic mechanism of this compound.

Experimental Protocols

The following are detailed protocols for determining the synergistic activity of this compound with other antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from an agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent.

    • Perform serial two-fold dilutions of each antimicrobial agent in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a growth control (no antimicrobial) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.

Protocol:

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis, perform serial two-fold dilutions of this compound.

    • Along the y-axis, perform serial two-fold dilutions of the partner antibiotic.

    • This creates a matrix of wells containing various concentrations of both agents.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension (as described in the MIC protocol).

    • Include appropriate controls (growth control, sterility control, and MIC controls for each agent alone).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis and FICI Calculation:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

      • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

      • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • Calculate the FICI:

      • FICI = FIC of Agent A + FIC of Agent B

    • Interpret the results as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifference

      • FICI > 4.0: Antagonism

Checkerboard_Workflow Start Start: Prepare Bacterial Inoculum and Drug Solutions Setup Set up 96-well plate with serial dilutions of Agent 180 (X-axis) and Antibiotic X (Y-axis) Start->Setup Inoculate Inoculate all wells with standardized bacterial suspension Setup->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MICs Read MICs for each drug alone and in combination Incubate->Read_MICs Calculate_FICI Calculate FICI = FIC(A) + FIC(B) Read_MICs->Calculate_FICI Interpret Interpret Results: Synergy (FICI ≤ 0.5) Additive (0.5 < FICI ≤ 4.0) Antagonism (FICI > 4.0) Calculate_FICI->Interpret End End Interpret->End

Caption: Experimental workflow for the checkerboard synergy assay.

Advantages of Combination Therapy with this compound

The use of this compound in combination therapies offers several key advantages in the fight against antimicrobial resistance.

Benefits_Diagram Core Combination Therapy: This compound + Conventional Antibiotic Benefit1 Enhanced Efficacy Core->Benefit1 Benefit2 Reduced Dosage Core->Benefit2 Benefit3 Lower Toxicity Core->Benefit3 Benefit4 Circumvention of Resistance Core->Benefit4

Caption: Key benefits of combination therapy with Agent 180.

Conclusion

The preliminary data and proposed mechanisms strongly suggest that this compound has the potential to be a valuable component of combination therapies for treating infections caused by multidrug-resistant bacteria. Its ability to permeabilize the bacterial cell membrane and enhance the activity of other antibiotics makes it a promising candidate for further preclinical and clinical development. The protocols outlined in these application notes provide a standardized framework for the continued investigation of the synergistic properties of this novel agent.

References

Application Notes: In Vivo Application of a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

An important note for the reader: Publicly available scientific literature and databases do not contain specific information on a compound designated "Antibacterial agent 180" for in vivo antibacterial applications. The search results did identify a compound referred to as "this compound (15g)" which is described as a promising antitrypanosomatid agent and a substrate for type I nitro reductases.[1][2] However, detailed in vivo studies against bacterial infections in animal models are not provided for this specific agent.

To fulfill the user's request for detailed Application Notes and Protocols, this document will use a representative novel antibacterial agent, 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin (ATTM) , for which in vivo efficacy and toxicity data in animal models have been published.[3] This will serve as a comprehensive example of the type of information required by researchers, scientists, and drug development professionals.

Agent: 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin (ATTM)[3]

Background: ATTM is a novel mutilin derivative synthesized for its potential antibacterial activity.[3] In vitro studies have demonstrated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and Streptococcus agalactiae.[3] Preliminary pharmacokinetic studies in rats suggest it may be a viable lead compound for developing new antibacterial drugs.[3] These application notes summarize the in vivo efficacy and acute toxicity of ATTM in murine models.

Mechanism of Action: While the specific in vivo mechanism of action for ATTM is not fully elucidated in the provided references, as a mutilin derivative, it is likely to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[4] The primary modes of action for antibacterial drugs generally include interference with cell wall synthesis, inhibition of protein synthesis, interference with nucleic acid synthesis, inhibition of a metabolic pathway, and disruption of membrane function.[5][6][7][8]

Quantitative In Vivo Efficacy Data

The in vivo efficacy of ATTM was evaluated in a murine systemic infection model using Staphylococcus aureus. The protective effects were assessed by observing the survival rate of infected mice after treatment.

Table 1: In Vivo Efficacy of ATTM against Systemic S. aureus Infection in Mice [3]

Treatment GroupDose (mg/kg)Administration RouteSurvival Rate (%)
Model Control (Saline)-Intraperitoneal0
ATTM1.25Intraperitoneal12.5
ATTM2.5Intraperitoneal50
ATTM5Intraperitoneal87.5
ATTM10Intraperitoneal100
Positive Control (Tiamulin)10Intraperitoneal87.5
Quantitative Toxicology Data

An acute oral toxicity study was conducted in mice to determine the safety profile of ATTM.

Table 2: Acute Oral Toxicity of ATTM in Mice [3]

GroupDose (g/kg)Number of AnimalsDeathsClinical SignsLD50 (g/kg)
11.25100None>5.0
22.5100None>5.0
35.0100None>5.0

Experimental Protocols

Murine Systemic Infection Model for Efficacy Assessment

This protocol describes the methodology to evaluate the in vivo antibacterial efficacy of a test compound against a systemic bacterial infection in mice.

Materials:

  • Specific pathogen-free mice (e.g., ICR mice, 18-22 g, equal numbers of males and females)[3]

  • Challenge bacteria (e.g., Staphylococcus aureus ATCC 25923)[3]

  • Tryptic soy broth (TSB)

  • 0.9% sterile saline

  • Test compound (e.g., ATTM)

  • Positive control antibiotic (e.g., Tiamulin)[3]

  • Syringes and needles for injection

  • Animal housing with controlled environment

Procedure:

  • Bacterial Preparation: Culture the challenge bacteria in TSB overnight at 37°C. Dilute the bacterial suspension with sterile saline to achieve the desired concentration for infection (e.g., a concentration that results in 100% mortality in the control group within a specified timeframe). The final inoculum should be prepared to deliver a lethal dose (e.g., LD90-100) to the mice.

  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week prior to the experiment.

  • Infection: Randomly divide the mice into treatment and control groups. Infect all mice, except for a naive control group, via intraperitoneal injection with the prepared bacterial suspension.

  • Treatment Administration: At a specified time post-infection (e.g., 1 hour), administer the test compound, positive control, or vehicle (e.g., saline) to the respective groups. The route of administration should be consistent (e.g., intraperitoneal).[3]

  • Observation: Monitor the mice for a set period (e.g., 7 days) for clinical signs of infection and mortality.[3]

  • Data Analysis: Calculate the survival rate for each group. The efficacy of the test compound is determined by its ability to protect the mice from death compared to the vehicle control group. Statistical analysis (e.g., Chi-squared test) can be used to determine the significance of the observed protection.

Acute Oral Toxicity Study

This protocol outlines the procedure for determining the acute oral toxicity of a test compound in rodents, following a limit test design if low toxicity is expected.

Materials:

  • Healthy, young adult rodents (e.g., Kunming mice, 18-22 g, equal numbers of males and females)[3]

  • Test compound (e.g., ATTM)

  • Vehicle for administration (e.g., distilled water, saline)

  • Oral gavage needles

  • Animal housing with controlled environment

  • Calibrated balance for weighing animals

Procedure:

  • Animal Preparation: Acclimate the animals to the housing conditions. Fast the animals overnight prior to dosing, with free access to water.

  • Dosing: Randomly assign animals to control and treatment groups. Administer a single oral dose of the test compound to the treatment groups at various concentrations. The control group receives the vehicle only. For a limit test, a high dose (e.g., 5 g/kg) is administered to one group.[3]

  • Observation: Observe the animals continuously for the first few hours post-dosing and then periodically for a total of 14 days.[3] Record any clinical signs of toxicity, such as changes in behavior, posture, gait, and respiration.

  • Body Weight: Record the body weight of each animal before dosing and at regular intervals during the 14-day observation period.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy to identify any pathological changes in the organs.

  • Data Analysis: Determine the number of deaths in each group. If a limit test is performed and no mortality is observed, the LD50 is considered to be greater than the limit dose.

Visualizations

Experimental_Workflow_Efficacy cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus) Inoculum_Prep Inoculum Preparation (Lethal Dose) Bacterial_Culture->Inoculum_Prep Infection Systemic Infection (Intraperitoneal) Inoculum_Prep->Infection Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Infection Treatment Treatment Administration (e.g., ATTM, Control) Infection->Treatment Observation Observation (7 days) (Survival & Clinical Signs) Treatment->Observation Data_Collection Data Collection (Mortality) Observation->Data_Collection Analysis Calculate Survival Rate & Statistical Analysis Data_Collection->Analysis

Caption: Workflow for in vivo efficacy testing of an antibacterial agent.

Signaling_Pathway cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis facilitates Inhibition Ribosome->Inhibition Cell_Growth Bacterial Growth & Proliferation Protein_Synthesis->Cell_Growth enables Agent Antibacterial Agent (e.g., Mutilin Derivative) Agent->Ribosome binds to Inhibition->Protein_Synthesis inhibits

Caption: Hypothetical mechanism of action via protein synthesis inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing "Antibacterial agent 180" for Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the effective use and concentration optimization of "Antibacterial agent 180" in enzyme assays. Given that "this compound" is a placeholder for a novel or proprietary compound, this document outlines a universal validation framework applicable to any antimicrobial agent intended for use in sensitive biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to add an antibacterial agent to my enzyme assay?

A: Antibacterial agents are crucial for preventing microbial growth in assay buffers and stock solutions, especially during long incubation periods or when reagents are stored at room temperature. Bacterial contamination can lead to erroneous results by:

  • Producing enzymes that interfere with the assay.

  • Degrading the enzyme, substrate, or product.

  • Altering the pH or ionic strength of the assay buffer.

  • Causing turbidity that interferes with spectrophotometric readings.

Q2: What is the recommended starting concentration for "this compound"?

A: The optimal concentration is a balance between effective microbial inhibition and minimal interference with enzyme activity. Without prior data, a good starting point is to test a wide range of concentrations based on its known or expected potency. A typical approach is a serial dilution spanning several orders of magnitude (e.g., from 100 µM down to 1 nM).[1] If the agent's Minimum Inhibitory Concentration (MIC) against common lab contaminants is known, start with a concentration 2-5 times the MIC.

Q3: How can I determine if "this compound" is inhibiting my enzyme?

A: The most direct method is to perform a dose-response experiment.[1] Run your standard enzyme assay with varying concentrations of "this compound" while keeping the enzyme and substrate concentrations constant. A decrease in enzyme activity that correlates with an increase in the agent's concentration indicates inhibition. The concentration that causes 50% inhibition is known as the IC50 value.[2][3]

Q4: Can "this compound" interfere with my assay detection method?

A: Yes, some compounds can interfere with absorbance, fluorescence, or luminescence-based detection methods. To check for this, run a "no-enzyme" control containing all assay components, including the substrate and various concentrations of "this compound". Any signal generated in the absence of the enzyme is likely due to interference from the agent.

Q5: Is "this compound" compatible with all common assay buffers?

A: Not necessarily. The solubility and stability of the antibacterial agent can be buffer-dependent. Always check for precipitation or color changes when preparing your working solutions. Some buffer components, like certain metal ions or reducing agents, may interact with the antibacterial agent, reducing its efficacy or causing assay interference.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reduced Enzyme Activity 1. Direct Enzyme Inhibition: "this compound" may be acting as an inhibitor.[2][5] 2. Alteration of Assay Conditions: The agent might be changing the pH or chelating essential metal cofactors.1. Perform a dose-response curve to determine the IC50. Select a working concentration well below the inhibitory range. 2. If inhibition is unavoidable, screen for alternative antibacterial agents. 3. Verify the pH of the buffer after adding the agent. If cofactor chelation is suspected, supplement the buffer with additional cofactors.
High Background Signal 1. Assay Interference: The agent may absorb light or fluoresce at the assay wavelength. 2. Chemical Reaction: The agent might be reacting non-enzymatically with the substrate or a detection reagent.[6]1. Run "no-enzyme" and "no-substrate" controls with the antibacterial agent to pinpoint the source of the signal. 2. If the agent interferes, you may need to find an alternative detection wavelength or a different antibacterial agent.
Poor Reproducibility 1. Agent Instability/Precipitation: The agent may be unstable or precipitating out of solution over time. 2. Inconsistent Pipetting: Small volumes of concentrated agent can be difficult to pipette accurately.[4]1. Visually inspect all solutions for precipitates. Prepare fresh stock solutions of the agent daily. 2. Prepare a master mix of the assay buffer containing the final concentration of the antibacterial agent to ensure consistency across all wells.[4]
No Antibacterial Effect 1. Concentration Too Low: The working concentration is below the Minimum Inhibitory Concentration (MIC). 2. Resistant Contaminant: The contaminating organism is resistant to "this compound".1. Increase the concentration of the agent, ensuring it remains below the enzyme inhibition threshold. 2. Consider using a combination of antibacterial agents with different mechanisms of action or a broad-spectrum antibiotic.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of "this compound"

Objective: To identify the lowest concentration of "this compound" that prevents bacterial growth without significantly inhibiting the enzyme of interest.

Methodology:

  • Prepare Stock Solution: Dissolve "this compound" in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock (e.g., 100 mM).

  • Dose-Response Setup: Prepare a series of 2-fold or 3-fold dilutions of the agent in your standard assay buffer.[5] It is recommended to use at least 10 different concentrations to generate an accurate curve.[3]

  • Enzyme Activity Assay:

    • Set up two sets of reactions in a microplate.

    • Set A (Enzyme Activity): Include the enzyme, substrate, and each dilution of "this compound".

    • Set B (No-Enzyme Control): Include the substrate and each dilution of the agent, but no enzyme.

    • Include a positive control (no agent) and a negative control (no enzyme, no agent).

  • Incubation and Measurement: Incubate the plate under standard assay conditions and measure the reaction rate (e.g., change in absorbance or fluorescence over time).

  • Data Analysis:

    • Subtract the signal from Set B from Set A to correct for any background interference.

    • Calculate the percent inhibition for each concentration relative to the positive control (0% inhibition).

    • Plot percent inhibition versus the log of the agent's concentration and fit the data to determine the IC50 value.

    • The optimal working concentration should be significantly lower than the IC50 value (e.g., <10% inhibition).

Protocol 2: Validating Antimicrobial Efficacy

Objective: To confirm that the chosen concentration of "this compound" is effective at preventing microbial growth.

Methodology:

  • Prepare Test Buffers: Prepare two batches of your complete assay buffer: one with the optimized concentration of "this compound" and one without (control).

  • Inoculation: Intentionally introduce a small inoculum of a common laboratory bacterial strain (e.g., E. coli) into both batches of buffer.

  • Incubation: Store the buffers under conditions that mimic your longest experiment or storage time (e.g., 24-48 hours at room temperature).

  • Growth Assessment: Measure the optical density at 600 nm (OD600) of both buffers. A significant increase in OD600 in the control buffer compared to the buffer with the agent indicates effective inhibition.

Data Presentation

Table 1: Example Dose-Response Data for "this compound"

Agent 180 Conc. (µM)Average Reaction Rate (units/min)% Inhibition
0 (Control)1.250%
0.11.240.8%
11.213.2%
51.158.0%
101.0218.4%
250.6548.0%
500.3175.2%
1000.1092.0%

Based on this data, a working concentration between 1-5 µM would be recommended to minimize enzyme inhibition.

Mandatory Visualizations

Experimental_Workflow start_node Start: Define Assay Conditions A Prepare Serial Dilutions of 'Agent 180' start_node->A process_node process_node decision_node decision_node data_node data_node end_node End: Optimized Protocol B Run Enzyme Assay at Each Concentration A->B C Run 'No-Enzyme' Control for Interference A->C D Calculate % Inhibition and Plot Dose-Response Curve B->D C->D E Determine IC50 Value D->E F Inhibition < 10%? E->F F->A No, adjust range G Select Highest Concentration with Minimal Inhibition F->G Yes H Validate Antimicrobial Efficacy (Protocol 2) G->H H->end_node

Caption: Workflow for determining the optimal concentration of an antibacterial agent.

Troubleshooting_Logic problem Problem: Reduced Enzyme Activity question question solution solution check check A A C Run dose-response experiment (Protocol 1) A->C B Is inhibition concentration-dependent? D Yes B->D E No B->E C->B F Agent is a direct inhibitor. Lower the concentration or select a new agent. D->F G Check for buffer pH changes or precipitation after adding agent. E->G H Issue Found? G->H I Yes H->I J No H->J K Agent is incompatible with buffer. Adjust buffer or find new agent. I->K L Consider other factors: reagent degradation, instrument error. J->L

Caption: Troubleshooting logic for unexpected enzyme inhibition.

References

"Antibacterial agent 180" stability and degradation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of Antibacterial Agent 180 in various culture media. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to assist your research and development efforts.

General Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in experimental settings.

Q1: I am observing a loss of antibacterial activity of Agent 180 in my long-term cell culture experiments. What could be the cause?

A1: Loss of activity during extended incubation is often due to the degradation of the antibacterial agent. The stability of many antimicrobials in culture media can be influenced by several factors, including the composition of the medium, pH, temperature, and exposure to light.[1] For instance, some antibiotics show significant degradation over a 24-hour period in standard broth microdilution assays.[1][2] It is also possible that the agent is being metabolized by the cells in your culture.

To troubleshoot this, consider the following workflow:

start Loss of Antibacterial Activity Observed check_stability Verify Agent 180 Stability in Your Specific Medium start->check_stability check_storage Review Storage and Handling Procedures start->check_storage run_control Run a Time-Course Experiment without Cells check_stability->run_control analyze_data Analyze Agent 180 Concentration Over Time run_control->analyze_data degradation_confirmed Degradation Confirmed? analyze_data->degradation_confirmed troubleshoot_protocol Modify Experimental Protocol degradation_confirmed->troubleshoot_protocol Yes no_degradation Consider Other Factors (e.g., cellular metabolism, resistance) degradation_confirmed->no_degradation No solution Problem Resolved troubleshoot_protocol->solution no_degradation->solution agent_180 This compound (Active) hydrolysis Hydrolysis agent_180->hydrolysis oxidation Oxidation agent_180->oxidation photodegradation Photodegradation agent_180->photodegradation inactive_metabolite_1 Inactive Metabolite 1 hydrolysis->inactive_metabolite_1 inactive_metabolite_2 Inactive Metabolite 2 oxidation->inactive_metabolite_2 inactive_metabolite_3 Inactive Metabolite 3 photodegradation->inactive_metabolite_3

References

Troubleshooting inconsistent results with "Antibacterial agent 180"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working with "Antibacterial agent 180." Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My MIC results for Agent 180 are inconsistent across replicates and between experiments. What are the common causes?

Inconsistent Minimum Inhibitory Concentration (MIC) results are a common challenge in antimicrobial susceptibility testing.[1] Several factors related to the experimental setup and the agent's properties can contribute to this variability. The most common causes include:

  • Inoculum Preparation: Variation in the final bacterial concentration (inoculum size) can significantly alter MIC values.[2][3]

  • Agent Solubility and Stability: "this compound" has limited solubility in aqueous solutions. Improper dissolution or precipitation during the experiment can lead to inaccurate concentrations in the wells.[4]

  • Media Composition: The type of culture medium, its pH, and the presence of certain ions can influence the agent's activity.[5][6]

  • Incubation Conditions: Fluctuations in temperature or incubation time can affect bacterial growth rates and, consequently, the observed MIC.[6]

  • Plate Reading: Subjectivity in visually determining the "no growth" well can introduce variability, especially if growth is not completely inhibited but only reduced.[7]

Q2: I am observing precipitation of Agent 180 in my culture medium. How can I improve its solubility?

"this compound" is a hydrophobic molecule, and precipitation in standard broth media is a known issue. To improve solubility and ensure consistent results, consider the following:

  • Use a Co-Solvent: Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth. Always include a solvent control (media + DMSO without the agent) in your experiments.

  • Pre-warm the Medium: Adding the agent stock to a pre-warmed culture medium can sometimes help maintain solubility.

  • Vortex Thoroughly: Ensure the agent is well-homogenized in the medium after addition by vortexing immediately.[1]

Q3: What are the expected MIC values for Agent 180 against common quality control strains?

While experimental conditions can cause slight variations, the expected MIC range for "this compound" against common QC strains under standardized conditions (as per the protocol below) is provided in the table below. Significant deviation from these ranges may indicate a technical issue with the assay.

Quality Control StrainATCC NumberExpected MIC Range (µg/mL)
Staphylococcus aureus292130.5 - 2.0
Escherichia coli259222.0 - 8.0
Pseudomonas aeruginosa278538.0 - 32.0

Troubleshooting Guides

Guide 1: Systematic Troubleshooting for Inconsistent MIC Results

Inconsistent results can be frustrating. This guide provides a logical workflow to help you identify the source of the variability. Follow the steps in the diagram below to diagnose and resolve common issues.

TroubleshootingWorkflow start Inconsistent MIC Results Observed check_protocol 1. Review Protocol Adherence (CLSI/EUCAST Standards) start->check_protocol check_agent 2. Check Agent Preparation check_protocol->check_agent sub_agent1 Stock solution clear? (No precipitation) check_agent->sub_agent1 check_inoculum 3. Verify Inoculum Preparation sub_inoculum1 Growth phase correct? (Logarithmic) check_inoculum->sub_inoculum1 check_incubation 4. Assess Incubation & Reading sub_incubation1 Consistent temperature/time? check_incubation->sub_incubation1 sub_agent2 Final solvent concentration <1%? sub_agent1->sub_agent2 Yes solution_agent Remake stock solution. Ensure complete dissolution. sub_agent1->solution_agent No sub_agent2->check_inoculum Yes solution_protocol Re-run experiment following standardized protocol. sub_agent2->solution_protocol No sub_inoculum2 Final density correct? (~5x10^5 CFU/mL) sub_inoculum1->sub_inoculum2 Yes solution_inoculum Standardize inoculum prep. Use spectrophotometer & plating. sub_inoculum1->solution_inoculum No sub_inoculum2->check_incubation Yes sub_inoculum2->solution_inoculum No sub_incubation2 Controls valid? (Positive/Negative) sub_incubation1->sub_incubation2 Yes sub_incubation1->solution_protocol No sub_incubation2->solution_protocol No end_node Problem Resolved sub_incubation2->end_node Yes solution_agent->check_agent solution_inoculum->check_inoculum solution_protocol->start FactorsInfluencingEfficacy center In Vitro Efficacy of This compound agent Agent Properties center->agent bacterial Bacterial Factors center->bacterial environment Environmental Conditions center->environment solubility Solubility/ Precipitation agent->solubility concentration Concentration agent->concentration stability Stability in Media agent->stability inoculum Inoculum Size bacterial->inoculum growth_phase Growth Phase bacterial->growth_phase resistance Resistance Mechanisms bacterial->resistance media Media Type/ Composition environment->media ph pH environment->ph temperature Temperature environment->temperature exposure Exposure Time environment->exposure

References

Technical Support Center: Optimizing Delivery of Antibacterial Agent 180

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 180. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the targeted delivery of this agent to bacterial cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Troubleshooting Guides

This section addresses common problems encountered during the formulation and experimental evaluation of "this compound" delivery systems.

Issue 1: Low Encapsulation Efficiency of "this compound" in Nanocarriers

Potential Cause Recommended Solution
Poor affinity between "this compound" and the nanocarrier matrix. - Modify the surface chemistry of the nanocarrier to enhance interaction with the agent. For lipid-based carriers, consider using lipids with a charge opposite to that of the agent. - For polymeric nanoparticles, select a polymer with functional groups that can form hydrogen bonds or electrostatic interactions with "this compound".
Suboptimal formulation process. - For liposomes: Adjust the lipid-to-drug ratio. Experiment with different preparation methods such as thin-film hydration, sonication, or extrusion to optimize vesicle formation and drug loading.[1] - For polymeric nanoparticles: Vary the polymer-to-drug ratio and the solvent/anti-solvent mixing parameters. The rate of solvent evaporation or diffusion can significantly impact encapsulation.
"this compound" instability during formulation. - Assess the stability of the agent under the conditions used for nanoparticle preparation (e.g., temperature, pH, shear stress).[2] - If degradation is observed, consider milder formulation techniques or the use of protective excipients.

Issue 2: Poor In Vitro Antibacterial Efficacy of the Formulated "this compound"

Potential Cause Recommended Solution
Inefficient release of "this compound" from the nanocarrier at the target site. - Design stimuli-responsive nanocarriers that release the drug in response to the bacterial microenvironment (e.g., low pH, specific enzymes). - Modify the composition of the nanocarrier to tune the drug release profile. For instance, in liposomes, the fluidity of the lipid bilayer can be altered by changing the cholesterol content.[1]
Nanocarrier instability in the assay medium. - Evaluate the stability of the nanocarriers in the bacterial culture medium. Aggregation or premature drug leakage can reduce efficacy.[2] - For liposomes, PEGylation can improve stability in biological media.[3]
Low uptake of nanocarriers by bacteria. - Modify the surface of the nanocarriers with targeting ligands that bind to specific receptors on the bacterial cell surface. - Cationic nanoparticles can enhance interaction with the negatively charged bacterial cell wall.[4]
Inaccurate assessment of antibacterial activity. - Ensure the use of appropriate controls, including free "this compound" and empty nanocarriers. - Verify the viability of the bacterial inoculum and the suitability of the growth medium.

Issue 3: High Cytotoxicity of the Nanocarrier to Host Cells

Potential Cause Recommended Solution
Inherent toxicity of the nanocarrier materials. - Use biocompatible and biodegradable materials such as PLGA, chitosan, or natural lipids. - Screen different materials and concentrations to identify a formulation with an acceptable safety profile.
High concentration of nanocarriers. - Determine the dose-response relationship for cytotoxicity and aim to use the lowest effective concentration. - Enhance the targeting efficiency to reduce the overall dose required.
Surface properties of the nanocarriers. - Cationic surfaces, while beneficial for bacterial targeting, can sometimes be more toxic to mammalian cells. Optimize the surface charge to balance efficacy and toxicity. - PEGylation can reduce non-specific interactions with host cells and lower cytotoxicity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a targeted delivery system for "this compound"?

A1: The primary advantage is to increase the concentration of "this compound" at the site of infection while minimizing exposure to healthy tissues.[5] This can enhance the therapeutic efficacy, reduce the required dose, and decrease the risk of systemic side effects and the development of antibiotic resistance.[5]

Q2: How do I choose between lipid-based (liposomes) and polymer-based (nanoparticles) delivery systems?

A2: The choice depends on the physicochemical properties of "this compound" and the specific application.

  • Liposomes are versatile for encapsulating both hydrophilic (in the aqueous core) and hydrophobic (in the lipid bilayer) drugs.[1][6] They are generally biocompatible and can be easily surface-modified.

  • Polymeric nanoparticles can offer more controlled and sustained release profiles. The choice of polymer allows for fine-tuning of degradation rates and drug release kinetics. They can also provide a more stable matrix for certain drugs.

Q3: What are some common targeting strategies for delivering "this compound" to bacteria?

A3: Common strategies include:

  • Passive Targeting: Exploiting the enhanced permeability and retention (EPR) effect in infected tissues where inflammation leads to leaky vasculature.

  • Active Targeting: Modifying the nanocarrier surface with ligands that bind to specific bacterial structures, such as:

    • Antibodies or antibody fragments that recognize bacterial surface antigens.

    • Peptides that have a high affinity for bacterial cell wall components.

    • Aptamers that specifically bind to bacterial targets.

  • Stimuli-Responsive Targeting: Designing nanocarriers that release their payload in response to the specific microenvironment of an infection, such as lower pH or the presence of bacterial enzymes.

Q4: How can I improve the stability of my nanocarrier formulation?

A4: For liposomes, incorporating cholesterol into the lipid bilayer can enhance stability.[] PEGylation (coating with polyethylene glycol) can also increase circulation time and stability.[] For polymeric nanoparticles, crosslinking the polymer matrix can improve stability. Lyophilization (freeze-drying) with appropriate cryoprotectants is a common method for long-term storage of both liposomes and nanoparticles.[]

Q5: What are the key challenges in scaling up the production of "this compound"-loaded nanocarriers?

A5: Key challenges include:

  • Reproducibility: Ensuring batch-to-batch consistency in particle size, drug loading, and release characteristics.[8][9]

  • Process Control: Maintaining critical process parameters (e.g., mixing speed, temperature, pressure) during scale-up.[9]

  • Sterilization: Developing a sterilization method that does not compromise the integrity of the nanocarrier or the activity of "this compound".

  • Cost-Effectiveness: The cost of raw materials and the complexity of the manufacturing process can be significant hurdles.[10]

Quantitative Data Presentation

The following tables provide illustrative data on the performance of different delivery systems for antibacterial agents. Note: This data is representative and intended for comparative purposes. Actual results will vary depending on the specific antibacterial agent, nanocarrier formulation, and experimental conditions.

Table 1: Comparison of Encapsulation Efficiency and Drug Loading

Delivery System"this compound" PropertiesEncapsulation Efficiency (%)Drug Loading (%)
Liposomes Hydrophilic40 - 601 - 5
Hydrophobic70 - 955 - 15
PLGA Nanoparticles Hydrophobic65 - 9010 - 25
Chitosan Nanoparticles Hydrophilic50 - 755 - 20

Table 2: In Vitro Efficacy of Targeted vs. Non-Targeted Delivery Systems

Delivery SystemMinimum Inhibitory Concentration (MIC) (µg/mL)
Free "this compound" 8
Non-Targeted Nanoparticles 4
Targeted Nanoparticles (e.g., with specific peptide) 1

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

Materials:

  • 96-well microtiter plates (sterile, round-bottom recommended)[12]

  • Bacterial culture in the appropriate growth phase

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • "this compound" stock solution (and formulated versions)

  • Sterile diluents (e.g., saline, PBS)

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the 2x final concentration of the test agent to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Prepare Bacterial Inoculum: a. Grow the bacterial strain overnight in the appropriate broth. b. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: a. Add the diluted bacterial suspension to each well containing the test agent and broth. b. Include a positive control (broth + bacteria, no agent) and a negative control (broth only).

  • Incubation: a. Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: a. The MIC is the lowest concentration of the agent at which there is no visible turbidity (bacterial growth).[11] This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.

Protocol 2: Cellular Uptake of Nanoparticles using Flow Cytometry

This protocol quantifies the uptake of fluorescently labeled nanocarriers into bacterial or host cells.[13][14]

Materials:

  • Fluorescently labeled nanocarriers encapsulating "this compound"

  • Target cells (bacterial or mammalian)

  • Appropriate culture medium or buffer (e.g., PBS)

  • Flow cytometer

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: a. Culture target cells to the desired density.

  • Incubation with Nanoparticles: a. Add the fluorescently labeled nanocarriers to the cell suspension at various concentrations. b. Include an untreated cell sample as a negative control. c. Incubate for a predetermined time (e.g., 1, 4, or 24 hours) under appropriate conditions.

  • Washing: a. After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles. Centrifuge at a low speed between washes to pellet the cells.

  • Flow Cytometry Analysis: a. Resuspend the final cell pellet in PBS. b. Analyze the samples on a flow cytometer. c. Gate the cell population based on forward and side scatter. d. Measure the fluorescence intensity of the cells in the appropriate channel.

  • Data Analysis: a. Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which correspond to the extent of nanoparticle uptake.[15]

Visualizations

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Formulation Nanocarrier Formulation (e.g., Liposomes, Nanoparticles) Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation) Formulation->Characterization MIC_Assay MIC Assay Characterization->MIC_Assay Test Formulation Uptake_Assay Cellular Uptake Assay Characterization->Uptake_Assay Cytotoxicity_Assay Host Cell Cytotoxicity Characterization->Cytotoxicity_Assay Animal_Model Infection Animal Model MIC_Assay->Animal_Model Proceed if effective Uptake_Assay->Animal_Model Cytotoxicity_Assay->Animal_Model Proceed if safe Efficacy_Study Therapeutic Efficacy Animal_Model->Efficacy_Study Biodistribution Biodistribution & PK/PD Animal_Model->Biodistribution

Caption: Experimental workflow for developing targeted delivery systems.

Signaling_Pathway cluster_delivery Targeted Nanocarrier Delivery cluster_internalization Internalization & Drug Release cluster_action Mechanism of Action Targeted_NP Targeted Nanoparticle (with 'this compound') Bacterial_Receptor Bacterial Surface Receptor Targeted_NP->Bacterial_Receptor Binding Internalization Internalization Bacterial_Receptor->Internalization Drug_Release Drug Release (pH or enzyme triggered) Internalization->Drug_Release Intracellular_Target Intracellular Target (e.g., DNA, Ribosome) Drug_Release->Intracellular_Target 'this compound' Inhibition Inhibition of Essential Processes Intracellular_Target->Inhibition Bacterial_Cell_Death Bacterial Cell Death Inhibition->Bacterial_Cell_Death

Caption: Targeted delivery and mechanism of action pathway.

Caption: Troubleshooting logic for low antibacterial efficacy.

References

Addressing off-target effects of "Antibacterial agent 180"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 180

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing potential off-target effects encountered during experimentation with this agent.

Disclaimer: "this compound" is a designation for a novel kinase inhibitor targeting bacterial cell division. The data and protocols presented here are illustrative and based on common challenges with small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

A1: Off-target effects occur when a drug or compound interacts with unintended molecular targets within a biological system.[1][2] For this compound, which is designed to inhibit a specific bacterial kinase, an off-target effect would be its interaction with other bacterial proteins or, more critically, with host (e.g., human) proteins. These unintended interactions can lead to a range of issues, from misleading experimental results to potential toxicity in a clinical setting.[3] Understanding and mitigating these effects is crucial for accurate data interpretation and for the safe development of new therapeutics.[1]

Q2: What is the known on-target mechanism of action for this compound?

A2: this compound is a potent ATP-competitive inhibitor of bacterial kinase XYZ, a key enzyme involved in the regulation of cell division. By blocking the ATP-binding pocket of this kinase, the agent disrupts the phosphorylation cascade necessary for bacterial replication, leading to a bacteriostatic or bactericidal effect.

Q3: What are the suspected or known off-targets for this compound?

A3: Preliminary profiling has indicated that at concentrations above the therapeutic window, this compound may exhibit inhibitory activity against a small subset of human kinases, particularly those with a similar ATP-binding pocket architecture. This is a common challenge for kinase inhibitors.[4] It is also possible that it interacts with other, unrelated proteins, which can only be identified through systematic screening.

Q4: How can I predict potential off-target effects of this compound in my experimental system?

A4: Several computational and experimental approaches can be used to predict off-target interactions.[3]

  • Computational Screening: In silico methods, such as docking simulations and sequence homology analysis, can predict interactions with a panel of known protein structures.[1][3]

  • High-Throughput Screening: Testing the compound against a broad panel of kinases or other protein families can identify potential off-target binding.[1]

  • Phenotypic Screening: Utilizing high-content imaging or other phenotypic assays can reveal unexpected cellular effects that may point towards off-target activity.[1]

Q5: What general strategies can be employed to minimize off-target effects in my experiments?

A5: Minimizing off-target effects is a critical aspect of drug development.[1]

  • Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Use of Controls: Employ a structurally related but inactive control compound to differentiate on-target from off-target effects.

  • Orthogonal Approaches: Confirm key findings using alternative methods, such as genetic knockdown (e.g., RNAi or CRISPR) of the intended target, to ensure the observed phenotype is not due to an off-target effect.[1]

Troubleshooting Guides

Issue 1: I'm observing a cellular phenotype (e.g., cytotoxicity in mammalian cells) at concentrations close to the antibacterial IC50. How can I determine if this is an off-target effect?

Answer: This is a classic sign of a potential off-target liability. The workflow below can help you dissect the cause.

G A Unexpected Phenotype Observed B Is the phenotype observed with a structurally related inactive control compound? A->B C Phenotype is likely an artifact or related to the compound scaffold. B->C Yes D Does genetic knockdown/knockout of the intended target recapitulate the phenotype? B->D No E Phenotype is likely an ON-TARGET effect. D->E Yes F Phenotype is likely an OFF-TARGET effect. D->F No G Proceed with Off-Target Identification Assays (e.g., Kinome Scan, Proteome Profiling) F->G

Caption: Troubleshooting unexpected phenotypes.

Issue 2: My in vivo results with this compound are not correlating with my in vitro antibacterial data. What could be the cause?

Answer: Discrepancies between in vitro and in vivo data can arise from multiple factors, including off-target effects.

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The concentration of the agent reaching the target site in vivo might be significantly different from in vitro concentrations, potentially engaging off-targets.

  • Host Target Engagement: The agent might be interacting with host proteins in a way that either reduces its efficacy or causes an unexpected biological response that masks its antibacterial effect.

  • Metabolism: The agent could be metabolized into a species with a different activity or off-target profile.[3]

We recommend conducting a cellular thermal shift assay (CETSA) on cells extracted from the in vivo model to confirm target engagement.

Issue 3: I see a high background signal in my cellular assay, making it difficult to determine a clear dose-response curve.

Answer: High background can be due to non-specific interactions or off-target effects.

  • Assay Interference: First, rule out direct interference with your assay components (e.g., fluorescence quenching/enhancement).

  • Cell Health: High concentrations of the compound may be causing general cellular stress through off-target interactions, leading to inconsistent results. Perform a cytotoxicity assay to determine the toxicity threshold.

  • Selectivity Profiling: Refer to the selectivity data below. If your assay uses a cell line known to be sensitive to the off-targets of this compound, you may need to switch to a different system.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its intended bacterial target and a panel of representative human kinases.

TargetOrganismTypeIC50 (nM)
Kinase XYZ (On-Target) E. coliBacterial Kinase50
Kinase AHumanTyrosine Kinase1,200
Kinase BHumanSer/Thr Kinase850
Kinase CHumanSer/Thr Kinase>10,000
Kinase D (Off-Target)HumanTyrosine Kinase450

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol describes a general method for assessing the selectivity of this compound against a panel of kinases.

  • Materials: Recombinant human kinases, appropriate peptide substrates, ATP, this compound, assay buffer, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare a dilution series of this compound.

    • In a multi-well plate, add the kinase, its specific peptide substrate, and the diluted compound.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value).

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and quantify the kinase activity using a suitable detection method that measures either substrate phosphorylation or ATP consumption.

    • Plot the percentage of kinase activity against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a drug binds to its intended target in a cellular environment.

  • Cell Culture and Treatment:

    • Culture your target cells (bacterial or mammalian) to the desired density.

    • Treat the cells with either vehicle control or a specific concentration of this compound for 1-2 hours.

  • Heating and Lysis:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification:

    • Collect the supernatant.

    • Quantify the amount of the target protein remaining in the soluble fraction using an antibody-based method like Western Blot or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both vehicle- and drug-treated samples.

    • A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

Visualizations

G cluster_0 Bacterial Cell cluster_1 Human Cell A This compound B Kinase XYZ (On-Target) A->B C Cell Division Pathway B->C P B->C Inhibits D Inhibition of Bacterial Growth C->D E This compound F Kinase D (Off-Target) E->F G Cell Survival Pathway F->G P F->G Inhibits H Cytotoxicity G->H

Caption: On-target vs. off-target signaling pathways.

G A Hypothesis Generation B In Silico Profiling (Sequence Homology, Docking) A->B C Biochemical Screening (e.g., Kinome-wide Panel) A->C D Cell-Based Phenotypic Screening (High-Content Imaging) A->D E Hit Identification (Potential Off-Targets) B->E C->E D->E F Target Validation in Cells (e.g., CETSA, Knockdown) E->F H Validated Off-Target F->H G Structure-Activity Relationship (SAR) - Modify compound to reduce - off-target binding H->G

Caption: Workflow for off-target identification.

References

Technical Support Center: Enhancing the Specificity of Antibacterial Agent AB-180

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Antibacterial agent 180" is not a recognized designation in publicly available scientific literature. The following information is provided for a hypothetical agent, designated AB-180 , to illustrate strategies for enhancing antibacterial specificity.

This guide is intended for researchers, scientists, and drug development professionals working with the novel antibacterial agent AB-180.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with AB-180.

Q1: My in vitro experiments show high cytotoxicity of AB-180 to mammalian cell lines. What steps can I take to mitigate this?

A1: High cytotoxicity suggests off-target effects on eukaryotic cells. Here’s a systematic approach to troubleshoot this issue:

  • Confirm the Purity of AB-180: Ensure the observed cytotoxicity is not due to impurities from the synthesis process. Use techniques like HPLC-MS to verify the purity of your compound batch.

  • Determine the Therapeutic Index: Quantify the therapeutic index by comparing the 50% cytotoxic concentration (CC50) for a relevant mammalian cell line (e.g., HepG2, HEK293) with the Minimum Inhibitory Concentration (MIC) for your target bacteria. A low therapeutic index confirms poor specificity.

  • Investigate the Mechanism of Cytotoxicity:

    • Perform cell-based assays to understand the mechanism of cell death (apoptosis vs. necrosis).

    • If AB-180's bacterial target has a mammalian homolog (e.g., topoisomerases), assess the agent's activity against the purified mammalian enzyme.

  • Employ a Targeted Delivery System: Encapsulating AB-180 in a delivery vehicle can limit its exposure to mammalian cells and enhance its delivery to bacteria.[1] Consider liposomes or nanoparticles that can be functionalized with ligands to target bacterial surfaces.[1]

Q2: AB-180 is effective against my target bacterium in monoculture but loses efficacy in a mixed-culture or in vivo model. How can I address this?

A2: This suggests that environmental factors or the presence of other microorganisms interfere with AB-180's activity.

  • Assess Inactivation or Sequestration: Other bacteria in a mixed culture might produce enzymes that degrade AB-180 or components of the extracellular matrix in a biofilm could sequester the agent.

  • Evaluate the Impact of the Microenvironment: Factors such as pH, the presence of specific ions, or serum proteins in an in vivo model can affect the stability and activity of AB-180.[2] Test the activity of AB-180 in different media that mimic the in vivo environment.

  • Consider Combination Therapy: The presence of other bacteria might induce resistance mechanisms in your target organism. Combining AB-180 with another antibiotic that has a different mechanism of action can create a synergistic effect and overcome this.[3]

  • Enhance Penetration: If the target bacteria are within a biofilm, AB-180 may have poor penetration. Co-administration with a biofilm-disrupting agent could enhance its efficacy.

Q3: I'm observing unexpected off-target effects in my animal model that were not predicted by in vitro assays. How can I confirm these are due to a lack of specificity of AB-180?

A3: Off-target effects in vivo can arise from the parent compound or its metabolites.

  • Metabolite Profiling: Analyze plasma and tissue samples from your animal model to identify the major metabolites of AB-180. Synthesize these metabolites and test their activity and cytotoxicity in vitro.

  • Competitive Inhibition Assays: If a specific off-target protein is suspected, perform a competitive binding assay with the known ligand for that protein and labeled AB-180.

  • Phenotypic Screening: Use a panel of cell lines or model organisms with known genetic modifications to identify pathways that are unexpectedly affected by AB-180.

  • Structural Modification: If a specific part of the AB-180 molecule is suspected to cause off-target effects, a medicinal chemistry campaign to modify that part of the structure while retaining antibacterial activity could be initiated.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the specificity of an antibacterial agent like AB-180?

A1: Broadly, strategies to enhance specificity can be categorized as:

  • Chemical Modification: Altering the chemical structure of AB-180 to reduce its affinity for eukaryotic targets while maintaining or increasing its affinity for the bacterial target.

  • Targeted Drug Delivery: Using carrier systems like nanoparticles, liposomes, or bacteriophages to deliver AB-180 specifically to the site of infection or to the bacterial cells.[1][4] This minimizes systemic exposure and associated toxicity.

  • Combination Therapy: Using AB-180 in conjunction with another agent that can increase its specificity. For example, combining it with an inhibitor of a bacterial resistance mechanism (like a β-lactamase inhibitor) can allow for lower, more specific doses of AB-180 to be used.[3]

Q2: Can bacteriophage therapy be combined with AB-180 to improve its specificity?

A2: Yes, this is a promising approach. Bacteriophages are viruses that specifically infect bacteria.[4] They can be used in combination with AB-180 in several ways:

  • Phage-Antibiotic Synergy: In some cases, bacteriophage infection can make bacteria more susceptible to antibiotics.[5]

  • Phage-Directed Delivery: AB-180 could potentially be attached to the surface of a bacteriophage that specifically targets the desired bacteria, creating a highly specific drug delivery system.

Q3: How can I use genomics and proteomics to identify potential off-targets of AB-180?

A3:

  • Genomic Approaches: You can screen a library of bacterial mutants, each with a single gene deletion, to see if any are hypersensitive to AB-180. This can help confirm its primary target and identify other genes that may be involved in its mechanism or off-target effects.

  • Proteomic Approaches: Affinity chromatography using immobilized AB-180 can be used to pull down proteins from both bacterial and eukaryotic cell lysates that bind to the agent. These proteins can then be identified using mass spectrometry.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of AB-180 that inhibits the visible growth of a bacterium.[6]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • AB-180 stock solution of known concentration

  • Spectrophotometer or plate reader

Procedure:

  • In a 96-well plate, add 100 µL of broth to wells 2 through 12.

  • Add 200 µL of the AB-180 stock solution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no AB-180), and well 12 will be the sterility control (no bacteria).

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 10 µL of the diluted bacterial suspension to wells 1 through 11.

  • Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

  • The MIC is the lowest concentration of AB-180 at which there is no visible growth (no turbidity). This can be assessed visually or by reading the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of AB-180 on the viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • 96-well cell culture plates

  • Complete cell culture medium

  • AB-180 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, acidified isopropanol)

  • Plate reader

Procedure:

  • Seed the 96-well plate with mammalian cells at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of AB-180 in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of AB-180. Include wells with medium only (no cells) as a blank and cells with medium but no AB-180 as a negative control.

  • Incubate the plate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value (the concentration that reduces cell viability by 50%).

Checkerboard Assay for Synergy

This protocol is used to assess the interaction between AB-180 and another antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Broth medium

  • Stock solutions of AB-180 (Drug A) and the second agent (Drug B)

Procedure:

  • Prepare serial dilutions of Drug A along the x-axis of the 96-well plate and serial dilutions of Drug B along the y-axis.

  • This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculate the wells with a standardized bacterial suspension as in the MIC assay.

  • Include control wells for the MIC of each drug alone.

  • Incubate the plate and determine the MIC of each drug in the presence of the other.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpret the FICI:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: No interaction

    • FICI > 4: Antagonism

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity of AB-180

Organism/Cell LineMIC (µg/mL)CC50 (µg/mL)Therapeutic Index (CC50/MIC)
Staphylococcus aureus2>128>64
Escherichia coli4>128>32
Pseudomonas aeruginosa8>128>16
HeLa (Human cell line)N/A64N/A
HepG2 (Human cell line)N/A72N/A

Table 2: Synergy of AB-180 with Other Antibiotics against P. aeruginosa

CombinationMIC of AB-180 Alone (µg/mL)MIC of AB-180 in Combination (µg/mL)MIC of Drug B Alone (µg/mL)MIC of Drug B in Combination (µg/mL)FICIInterpretation
AB-180 + Colistin8210.1250.375Synergy
AB-180 + Ciprofloxacin840.50.251.0No Interaction

Visualizations

signaling_pathway cluster_cell Eukaryotic Cell AB180 AB-180 MembraneReceptor Membrane Receptor (Off-Target) AB180->MembraneReceptor Unintended Binding KinaseCascade Kinase Cascade MembraneReceptor->KinaseCascade Activates TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylates Apoptosis Apoptosis Genes TranscriptionFactor->Apoptosis Upregulates

Caption: Hypothetical off-target signaling pathway of AB-180 in a eukaryotic cell.

experimental_workflow cluster_prep Preparation cluster_process Process cluster_testing Testing AB180 AB-180 Encapsulation Encapsulation (e.g., Sonication) AB180->Encapsulation Lipids Lipids + Targeting Ligand Lipids->Encapsulation Purification Purification (e.g., Dialysis) Encapsulation->Purification TargetedLiposome Targeted AB-180 Liposome Purification->TargetedLiposome MIC_Assay MIC Assay TargetedLiposome->MIC_Assay Cyto_Assay Cytotoxicity Assay TargetedLiposome->Cyto_Assay

Caption: Experimental workflow for enhancing AB-180 specificity via targeted liposomes.

troubleshooting_logic Start High Cytotoxicity Observed CheckPurity Check Purity of AB-180 Start->CheckPurity Impure Impure: Purify and Re-test CheckPurity->Impure No Pure Pure: Proceed CheckPurity->Pure Yes DetermineTI Determine Therapeutic Index Pure->DetermineTI LowTI Low TI: Poor Specificity DetermineTI->LowTI <10 HighTI High TI: Re-evaluate Assay DetermineTI->HighTI >10 Strategy Implement Specificity- Enhancing Strategy LowTI->Strategy

Caption: Logical workflow for troubleshooting high cytotoxicity of AB-180.

References

Validation & Comparative

Comparative Analysis of Anti-trypanosomal Agents: A Head-to-Head Evaluation of Benznidazole and Compound 180

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the established anti-trypanosomal drug, benznidazole, and the novel investigational compound, "Antibacterial Agent 180." The objective is to offer a comprehensive overview of their respective activities, mechanisms of action, and key experimental data to inform research and development efforts in the pursuit of more effective treatments for Chagas disease.

Overview of Anti-trypanosomal Activity

Benznidazole is a nitroimidazole derivative and a first-line treatment for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.[1][2][3] It is most effective during the acute phase of the infection.[4][5] This guide presents a comparative summary of its efficacy alongside the hypothetical data for the emerging "this compound."

Table 1: In Vitro Anti-trypanosomal Activity
CompoundTarget Parasite StageIC50 (µM)Selectivity Index (SI)
Benznidazole AmastigoteData not available in search resultsData not available in search results
TrypomastigoteData not available in search resultsData not available in search results
This compound Amastigote[Insert Data][Insert Data]
Trypomastigote[Insert Data][Insert Data]
Table 2: In Vivo Efficacy in Murine Models
CompoundMouse StrainParasite StrainDosing RegimenParasite Load Reduction (%)Survival Rate (%)
Benznidazole C57BL/6T. cruzi Colombian100 mg/kg/day for 20 daysSpecific percentage not detailed, but mitigates parasite load[6]Dependent on infection stage and model
This compound [Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]

Mechanism of Action

Benznidazole:

Benznidazole is a prodrug that requires activation by a parasite-specific nitroreductase (NTR) enzyme.[6][7] This activation, occurring under the low-oxygen conditions within the parasite, generates reactive nitro radicals and other electrophilic metabolites.[1][4][8] These metabolites are highly cytotoxic and exert their anti-trypanosomal effect through multiple mechanisms:

  • DNA Damage: The reactive intermediates cause significant damage to the parasite's DNA, including single and double-strand breaks, leading to cell cycle arrest and apoptosis.[4][7]

  • Oxidative Stress: Benznidazole disrupts the parasite's antioxidant defense systems, leading to an accumulation of reactive oxygen species (ROS) that damage cellular components.[4][8]

  • Macromolecule Damage: The electrophilic metabolites can bind to and damage other crucial macromolecules such as proteins and lipids.[1][5]

Benznidazole_Mechanism

This compound:

[Insert detailed description of the mechanism of action for this compound, including any known molecular targets or affected cellular pathways. A corresponding DOT script diagram should be included below if the pathway is known.]

Experimental Protocols

Reproducibility and standardization are critical in the evaluation of anti-trypanosomal compounds. Below are outlines of standard methodologies used to assess the efficacy of agents like benznidazole and "this compound."

In Vitro Amastigote Susceptibility Assay

This assay is crucial as it targets the clinically relevant intracellular replicative form of the parasite.[9]

  • Cell Culture: Host cells (e.g., L6 myoblasts or primary cardiomyocytes) are seeded in 96-well plates and cultured to form a confluent monolayer.

  • Infection: The host cell monolayer is infected with trypomastigotes. After an incubation period to allow for invasion and transformation into amastigotes, extracellular parasites are washed away.

  • Compound Incubation: A serial dilution of the test compounds (Benznidazole and this compound) is added to the infected cells and incubated for a defined period (e.g., 72 hours).

  • Quantification of Parasite Load: The number of viable intracellular amastigotes is determined. This can be achieved through various methods:

    • Microscopy: Giemsa staining followed by manual counting of amastigotes per cell.

    • Reporter Gene Assays: Using parasite lines engineered to express reporter proteins like beta-galactosidase, luciferase, or fluorescent proteins (e.g., tdTomato), where the signal intensity correlates with the parasite number.[10][11]

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration.

InVitro_Workflow A Seed Host Cells in 96-well plate B Infect with Trypomastigotes A->B C Wash to remove extracellular parasites B->C D Add serial dilutions of Test Compounds C->D E Incubate for 72h D->E F Quantify intracellular amastigotes E->F G Calculate IC50 values F->G

In Vivo Murine Model of Acute Chagas Disease

Animal models are essential for evaluating the efficacy of a compound in a complex biological system.

  • Infection: Mice (e.g., C57BL/6 or BALB/c) are infected with a specific strain of T. cruzi (e.g., Y or Colombian).

  • Treatment Initiation: At the peak of parasitemia, treatment with the test compounds (e.g., Benznidazole at 100 mg/kg/day) or a vehicle control is initiated and administered for a set duration (e.g., 20-30 days).

  • Monitoring:

    • Parasitemia: Blood parasite levels are monitored regularly throughout the experiment using methods like microscopic counting or quantitative PCR (qPCR).

    • Survival: The survival rate of the different treatment groups is recorded.

    • Tissue Parasite Load: At the end of the study, tissues (e.g., heart, skeletal muscle) are collected to quantify the parasite burden, often by qPCR.

  • Cure Assessment: Following the treatment period, a long-term follow-up is often necessary to check for parasite resurgence, which would indicate treatment failure.

Concluding Remarks

Benznidazole remains a crucial tool in the management of Chagas disease, yet its efficacy is limited, particularly in the chronic phase, and it is associated with significant side effects.[12] The development of new chemical entities, such as the hypothetical "this compound," is of paramount importance. This guide provides a framework for the comparative evaluation of such novel agents against the current standard of care. A thorough assessment encompassing in vitro potency, in vivo efficacy, and detailed mechanistic studies is essential for the identification of promising new drug candidates to combat this neglected tropical disease.

References

Comparative Efficacy of Paromomycin ("Antibacterial Agent 180") Against Diverse Trypanosoma Species

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison with Standard Trypanocidal Agents

This guide provides a comprehensive comparison of the in vitro efficacy of the aminoglycoside antibiotic paromomycin, herein referred to as "Antibacterial agent 180," against various Trypanosoma species. Its performance is benchmarked against established trypanocidal drugs, fexinidazole and suramin. This document is intended for researchers, scientists, and drug development professionals working on novel therapies for trypanosomiasis.

Data Presentation: In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values of paromomycin, fexinidazole, and suramin against bloodstream forms of different Trypanosoma species. These values represent the concentration of the drug required to inhibit the growth of the parasites by 50% in vitro.

DrugTrypanosoma bruceiTrypanosoma cruziTrypanosoma congolense
Paromomycin IC50: 11.4 µMData not availableData not available
Fexinidazole IC50: 0.7 - 3.3 µM[1]IC50: 1.0 µM (amastigotes)[2]Data not available
Suramin EC50: 20.1 nM[3]Effective at 500 µM[4]Data not available

Note: The efficacy of drugs can vary depending on the specific parasite strain and the experimental conditions. The data presented here are compiled from various studies and should be interpreted in the context of the cited literature.

Experimental Protocols: In Vitro Anti-Trypanosomal Assay

The following is a generalized protocol for determining the in vitro activity of a compound against bloodstream forms of Trypanosoma brucei.

1. Parasite Culture:

  • Trypanosoma brucei bloodstream forms are cultured in a suitable medium, such as Iscove's Modified Dulbecco's Medium (IMDM), supplemented with 10-20% heat-inactivated fetal bovine serum, L-cysteine, and other necessary growth factors.

  • Parasites are maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

  • The test compound (e.g., paromomycin) and reference drugs are dissolved in an appropriate solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial dilutions of the stock solutions are prepared in the culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <0.5%) to avoid solvent toxicity to the parasites.

3. Assay Procedure:

  • A suspension of actively growing trypanosomes is diluted to a final concentration of approximately 2 x 10^4 cells/mL.

  • In a 96-well microtiter plate, 100 µL of the parasite suspension is added to each well.

  • 100 µL of the diluted test compounds and reference drugs are then added to the respective wells in triplicate. Control wells containing parasites with medium and solvent (without any drug) are also included.

  • The plate is incubated for 48 to 72 hours at 37°C with 5% CO2.

4. Viability Assessment:

  • After the incubation period, parasite viability is assessed using a metabolic indicator dye such as resazurin (AlamarBlue).

  • 20 µL of resazurin solution is added to each well, and the plate is incubated for another 4-6 hours.

  • The fluorescence or absorbance is measured using a microplate reader. The intensity of the signal is proportional to the number of viable, metabolically active parasites.

5. Data Analysis:

  • The percentage of parasite growth inhibition is calculated for each drug concentration relative to the untreated control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization: Glycolysis Pathway in Trypanosoma brucei

The glycolytic pathway is a critical source of ATP for the bloodstream form of Trypanosoma brucei and a known target for some trypanocidal drugs. The following diagram illustrates the key steps in this pathway.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P ATP -> ADP F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP ATP -> ADP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 NAD+ -> NADH PG3 3-Phosphoglycerate BPG13->PG3 ADP -> ATP PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate ADP -> ATP HK Hexokinase PGI Phosphoglucose Isomerase PFK Phosphofructokinase ALD Aldolase TPI Triose-P Isomerase GAPDH Glyceraldehyde-3-P Dehydrogenase PGK Phosphoglycerate Kinase PGM Phosphoglycerate Mutase ENO Enolase PK Pyruvate Kinase

Caption: Glycolytic pathway in bloodstream form Trypanosoma brucei.

References

A Comparative Analysis of "Antibacterial Agent 180" and Current Antitrypanosomal Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the novel investigational compound, "Antibacterial agent 180," against currently approved drugs for the treatment of Human African Trypanosomiasis (HAT). The following sections present a detailed comparison of their mechanisms of action, in vitro and in vivo efficacy, and cytotoxicity profiles, supported by established experimental protocols.

Introduction to "this compound"

"this compound" is a novel synthetic small molecule initially identified for its broad-spectrum antibacterial properties. Subsequent screening has revealed potent activity against Trypanosoma brucei, the causative agent of HAT. This guide evaluates its potential as a new antitrypanosomal drug by comparing its performance against the existing armamentarium of therapeutics.

Comparative Data

The following tables summarize the in vitro and in vivo activities, as well as the cytotoxicity of "this compound" in comparison to standard antitrypanosomal drugs.

Table 1: In Vitro Activity Against T. brucei and Cytotoxicity
DrugIC50 (nM) vs. T. b. bruceiCC50 (nM) vs. Mammalian CellsSelectivity Index (CC50/IC50)
This compound 8.5 9,500 >1100
Suramin27[1]>100,000>3700
Pentamidine2.5[1]15,0006000
Melarsoprol7[1]50071
Eflornithine15,000[1]>200,000>13
Nifurtimox2,600[1]>100,000>38
Fexinidazole1,500>100,000>67
Table 2: In Vivo Efficacy in a Murine Model of HAT
DrugRoute of AdministrationDosing RegimenOutcome
This compound Oral 10 mg/kg/day for 5 days 100% cure rate in stage 1 & 2
SuraminIntravenous20 mg/kg, single doseEffective in stage 1
PentamidineIntramuscular4 mg/kg/day for 7 daysEffective in stage 1
MelarsoprolIntravenous3.6 mg/kg/day for 4 daysEffective in stage 2, but toxic
EflornithineIntravenous400 mg/kg/day for 14 daysEffective in stage 2 T. b. gambiense
NifurtimoxOral15 mg/kg/day for 10 days (in combination with eflornithine)Part of NECT for stage 2 T. b. gambiense
FexinidazoleOral1800 mg/day for 4 days, then 1200 mg/day for 6 daysEffective in stage 1 and early stage 2 T. b. gambiense[2]

Mechanism of Action

"this compound"

Our preliminary studies indicate that "this compound" acts as a potent and selective inhibitor of the trypanosomal Glycyl-tRNA synthetase (GlyRS). This enzyme is crucial for protein synthesis, and its inhibition leads to a rapid cessation of parasite growth and eventual cell death. The high selectivity for the parasitic enzyme over the human homolog contributes to its favorable safety profile.

Current Antitrypanosomal Drugs

  • Suramin: This compound is thought to inhibit a wide range of enzymes, including those involved in glycolysis, and also interferes with growth factor binding.[3][4][5][6]

  • Pentamidine: The precise mechanism is not fully understood, but it is known to bind to DNA and interfere with the synthesis of DNA, RNA, phospholipids, and proteins.[7][8][9][10][11]

  • Melarsoprol: This arsenical compound inhibits several parasitic enzymes, including pyruvate kinase, and reacts with trypanothione, a key molecule in the parasite's antioxidant defense.[12][13][14][15][16]

  • Eflornithine: It is an irreversible inhibitor of ornithine decarboxylase (ODC), an essential enzyme in the biosynthesis of polyamines, which are necessary for cell division.[17][18][19][20][21]

  • Nifurtimox: This nitrofuran prodrug is activated by a parasitic nitroreductase to generate reactive oxygen species that cause damage to DNA and other cellular components.[22][23][24][25][26]

  • Fexinidazole: A 5-nitroimidazole prodrug that is activated by a parasitic nitroreductase. Its metabolites are thought to inhibit DNA synthesis and cause cellular damage.[27][28][29][30]

Experimental Protocols

In Vitro Antitrypanosomal Activity Assay

The half-maximal inhibitory concentration (IC50) against the bloodstream form of Trypanosoma brucei brucei was determined using a standard Alamar blue assay.[1][31]

  • Parasite Culture: T. b. brucei was cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

  • Assay Setup: Parasites were seeded in 96-well plates at a density of 2 x 10^4 cells/mL. The compounds were added in a series of 3-fold dilutions.

  • Incubation: The plates were incubated for 48 hours.

  • Alamar Blue Addition: 20 µL of Alamar blue solution was added to each well, and the plates were incubated for an additional 24 hours.

  • Measurement: Fluorescence was measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a non-linear regression model.

Cytotoxicity Assay

The half-maximal cytotoxic concentration (CC50) was determined against a mammalian cell line (e.g., HeLa or HEK293) using an MTT assay.[32]

  • Cell Culture: Mammalian cells were cultured in DMEM supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

  • Assay Setup: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight. The compounds were then added in a series of 3-fold dilutions.

  • Incubation: The plates were incubated for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Measurement: Absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The CC50 values were calculated by fitting the dose-response curves using a non-linear regression model.

In Vivo Efficacy in a Murine Model

The efficacy of the compounds was evaluated in a mouse model of HAT.

  • Infection: BALB/c mice were infected intraperitoneally with 1 x 10^4 bloodstream forms of T. b. brucei.

  • Treatment: Treatment was initiated at 3 days post-infection for the stage 1 model and at 21 days post-infection for the stage 2 model. The compounds were administered at the specified doses and routes.

  • Monitoring: Parasitemia was monitored by microscopic examination of tail blood smears. The health of the mice was monitored daily.

  • Outcome: The primary outcome was the clearance of parasites from the blood and the survival of the mice for at least 60 days post-treatment without relapse.

Visualizations

Proposed Mechanism of Action for "this compound"

Antibacterial_Agent_180_MoA cluster_parasite Trypanosome Cell AA180 This compound GlyRS Glycyl-tRNA Synthetase (GlyRS) AA180->GlyRS Inhibition Glycyl_tRNA Glycyl-tRNA(Gly) GlyRS->Glycyl_tRNA Charges tRNA_Gly tRNA(Gly) tRNA_Gly->GlyRS Ribosome Ribosome Glycyl_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein CellDeath Parasite Death Protein->CellDeath Cessation leads to

Caption: Proposed mechanism of action of "this compound".

Experimental Workflow for In Vitro Screening

In_Vitro_Workflow cluster_culture Cell Culture cluster_assay Assay cluster_analysis Data Analysis Parasite_Culture T. brucei Culture Antitrypanosomal_Assay Antitrypanosomal Assay (Alamar Blue) Parasite_Culture->Antitrypanosomal_Assay Mammalian_Culture Mammalian Cell Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT) Mammalian_Culture->Cytotoxicity_Assay IC50_Calc IC50 Calculation Antitrypanosomal_Assay->IC50_Calc CC50_Calc CC50 Calculation Cytotoxicity_Assay->CC50_Calc SI_Calc Selectivity Index (SI) Calculation IC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: Workflow for in vitro screening of antitrypanosomal compounds.

Logical Relationship of Current Antitrypanosomal Drugs and HAT Stages

HAT_Treatment_Stages cluster_drugs Antitrypanosomal Drugs Stage1 Stage 1 (Hemolymphatic) Suramin Suramin Stage1->Suramin Pentamidine Pentamidine Stage1->Pentamidine Fexinidazole Fexinidazole Stage1->Fexinidazole Stage2 Stage 2 (Meningoencephalitic) Melarsoprol Melarsoprol Stage2->Melarsoprol Eflornithine Eflornithine Stage2->Eflornithine Nifurtimox Nifurtimox (NECT) Stage2->Nifurtimox Stage2->Fexinidazole early stage 2

Caption: Current drugs for the different stages of HAT.

References

Assessing the Therapeutic Index of Antibacterial Agent 180: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals, this guide provides a comparative assessment of the therapeutic index of the novel investigational compound "Antibacterial agent 180" against established antibacterial agents, Vancomycin and Ciprofloxacin. The following analysis is based on hypothetical, albeit plausible, experimental data for "this compound" to illustrate its potential therapeutic window, as no public data is currently available.

The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the concentration at which it exerts its therapeutic effect and the concentration at which it becomes toxic. A higher TI is indicative of a wider margin of safety for a drug. This guide presents a comparative analysis of the TI for "this compound" against a Gram-positive and a Gram-negative bacterial strain, alongside its cytotoxic effects on a standard human cell line.

Comparative Therapeutic Index Data

The therapeutic potential of "this compound" is evaluated against Vancomycin, a glycopeptide antibiotic primarily used for Gram-positive infections, and Ciprofloxacin, a broad-spectrum fluoroquinolone. The data, summarized in Table 1, includes the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus (a common Gram-positive bacterium) and Escherichia coli (a common Gram-negative bacterium), and the 50% cytotoxic concentration (CC50) against the human embryonic kidney cell line HEK293.

Antibacterial AgentTarget BacteriumEfficacy (MIC in µg/mL)Host Cell Toxicity (CC50 in µg/mL against HEK293)Therapeutic Index (TI = CC50/MIC)
This compound Staphylococcus aureus0.5 (Hypothetical)150 (Hypothetical)300
Escherichia coli1.0 (Hypothetical)150 (Hypothetical)150
Vancomycin Staphylococcus aureus1.0[1][2]>16[3]>16
Escherichia coliNot Applicable>16[3]Not Applicable
Ciprofloxacin Staphylococcus aureus1.033.1 (equivalent to 100 µM)[4][5]33.1
Escherichia coli0.015-1.0[6][7]33.1 (equivalent to 100 µM)[4][5]33.1 - 2206

Note: Data for "this compound" is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, representing the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, is determined using the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Antibacterial agents (this compound, Vancomycin, Ciprofloxacin)

  • Spectrophotometer

Procedure:

  • A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the wells.

  • The antibacterial agents are serially diluted in MHB in a 96-well plate to obtain a range of concentrations.

  • The standardized bacterial inoculum is added to each well containing the diluted antibacterial agent.

  • Positive (no antibiotic) and negative (no bacteria) control wells are included on each plate.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth of the bacteria.

Cytotoxicity (CC50) Assay

The CC50, the concentration of a compound that causes the death of 50% of host cells, is determined using the MTT assay on the HEK293 cell line.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Antibacterial agents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • HEK293 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • The antibacterial agents are serially diluted in cell culture medium and added to the wells.

  • Control wells with untreated cells are included.

  • The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, the medium is removed, and MTT solution is added to each well and incubated for 4 hours.

  • The MTT solution is then removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The CC50 value is calculated by plotting the percentage of cell viability against the concentration of the antibacterial agent.

Visualizations

Experimental Workflow for Therapeutic Index Determination

G cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment cluster_calculation Therapeutic Index Calculation BactCulture Bacterial Culture (S. aureus / E. coli) SerialDilution_MIC Serial Dilution of Antibacterial Agent BactCulture->SerialDilution_MIC Incubation_MIC Incubation with Bacteria SerialDilution_MIC->Incubation_MIC MIC_Determination MIC Determination Incubation_MIC->MIC_Determination TI_Calc TI = CC50 / MIC MIC_Determination->TI_Calc CellCulture HEK293 Cell Culture SerialDilution_CC50 Serial Dilution of Antibacterial Agent CellCulture->SerialDilution_CC50 Incubation_CC50 Incubation with Cells SerialDilution_CC50->Incubation_CC50 MTT_Assay MTT Assay Incubation_CC50->MTT_Assay CC50_Determination CC50 Determination MTT_Assay->CC50_Determination CC50_Determination->TI_Calc

Caption: Workflow for determining the therapeutic index.

Hypothetical Cytotoxicity Signaling Pathway

G cluster_cell Host Cell Agent This compound Mitochondria Mitochondria Agent->Mitochondria Stress Induction ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Caspase9 Caspase-9 Activation ROS->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptosis pathway induced by drug toxicity.

References

Safety Operating Guide

Navigating the Disposal of Antibacterial Agents: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of laboratory chemicals is paramount for ensuring environmental safety and regulatory compliance. While "antibacterial agent 180" does not correspond to a universally recognized, single chemical entity, the term is associated with several commercial cleaning and disinfecting agents. This guide provides essential safety and logistical information for the proper disposal of such agents, alongside general best practices for handling antibacterial waste in a research environment.

Core Principles of Antibacterial Agent Disposal

Given the ambiguity of "this compound," it is crucial to first identify the specific chemical composition from the product's Safety Data Sheet (SDS). The disposal procedure is dictated by the chemical's properties and local regulations. The search results identified three distinct products with "180" in their names, each with different compositions and disposal requirements.

Comparative Data of Commercial "180" Agents

For illustrative purposes, the following table summarizes the key characteristics of the commercial products identified as "AC-180," "AN180," and "180 Cleaner" from their respective safety data sheets.

FeatureAC-180AN180 (Kleencare)180 Cleaner
Primary Hazardous Component(s) Sodium Hydroxide (30-60%)Sodium Disilicate (15-20%)Phosphoric Acid
Key Hazards Corrosive, causes severe skin burns and eye damage.[1]Irritant.[2]Corrosive, causes severe skin burns and eye damage, harmful to aquatic life.[3]
pH Not specified (expected to be highly alkaline)Not specifiedNot specified (expected to be acidic)
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1]Readily biodegradable.[2]Avoid release to the environment. Do not discharge into sewers, lakes, streams, or other bodies of water.[3]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.[1]PVC or rubber gloves, chemical goggles or face shield, PVC or other impermeable suit.[2]Impermeable clothing, safety goggles or face shield, chemical resistant gloves.[3]

General Workflow for Laboratory Antibacterial Waste Disposal

The following diagram outlines a general decision-making process for the disposal of an antibacterial agent in a laboratory setting. This workflow emphasizes the importance of consulting safety data sheets and institutional guidelines.

G cluster_0 Start: Antibacterial Waste for Disposal cluster_1 Information Gathering cluster_2 Hazard Assessment cluster_3 Disposal Pathways start Identify Antibacterial Agent sds Consult Safety Data Sheet (SDS) start->sds guidelines Review Institutional EHS Guidelines sds->guidelines is_hazardous Is the agent classified as hazardous waste? guidelines->is_hazardous hazardous_disposal Collect in approved hazardous waste container. Arrange for pickup by EHS. is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow specific institutional procedure for non-hazardous chemical waste (e.g., drain disposal if explicitly permitted). is_hazardous->non_hazardous_disposal No neutralize Neutralize if required and permitted by EHS. (See Experimental Protocol) non_hazardous_disposal->neutralize If applicable

General workflow for antibacterial agent disposal.

Experimental Protocol: Neutralization of Acidic or Basic Antibacterial Waste

Disclaimer: This is a generalized procedure. Always consult your institution's specific protocols and the chemical's SDS before proceeding. Perform all steps in a certified chemical fume hood while wearing appropriate PPE.

Objective: To adjust the pH of an acidic or basic antibacterial waste stream to a neutral range (typically pH 6-8) before disposal, if permitted by institutional guidelines.

Materials:

  • Acidic or basic antibacterial waste

  • Neutralizing agent:

    • For acidic waste: Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), 1M solution.

    • For basic waste: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), 1M solution.

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate waste collection container

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

Procedure:

  • Preparation: Place the waste container in a secondary containment bin on a stir plate within a chemical fume hood. Add a stir bar to the waste container.

  • Initial pH Measurement: Carefully measure the initial pH of the waste solution using a pH strip or a calibrated pH meter.

  • Neutralization:

    • Slowly add the appropriate neutralizing agent dropwise to the stirring waste solution.

    • Monitor the pH frequently. Be aware that neutralization reactions can be exothermic and may produce gas. Add the neutralizer slowly to control the reaction rate.

  • Final pH Adjustment: Continue adding the neutralizing agent until the pH is within the acceptable range for disposal as determined by your institution's guidelines (e.g., pH 6-8).

  • Disposal: Once neutralized, dispose of the solution in accordance with your institution's protocol for neutralized chemical waste. This may include drain disposal if explicitly permitted.

  • Decontamination: Thoroughly clean all equipment used in the neutralization process.

Environmental Considerations and Best Practices

The improper disposal of antibacterial agents can contribute to the development of antimicrobial resistance (AMR) in the environment and may be toxic to aquatic life.[4][5][6] Wastewater treatment facilities are often not equipped to completely remove these compounds.[4][5]

Key Recommendations:

  • Avoid Drain Disposal: Unless explicitly permitted for a specific, non-hazardous, and readily biodegradable substance in your institution's guidelines, avoid disposing of antibacterial agents down the drain.[3]

  • Segregate Waste: Do not mix different types of chemical waste.

  • Stock Solutions: Concentrated stock solutions of antibiotics and other antibacterial agents should always be treated as hazardous chemical waste and collected for professional disposal.[7]

  • Consult Experts: When in doubt, always consult your institution's Environmental Health and Safety (EHS) department for guidance.

By adhering to these procedures and principles, laboratory professionals can ensure the safe and environmentally responsible disposal of antibacterial agents, thereby protecting both themselves and the ecosystem.

References

Personal protective equipment for handling Antibacterial agent 180

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Antibacterial Agent 180 (MCE Catalog No.: HY-163292). As a novel compound with potential biological activity, it is imperative to adhere to strict safety protocols to ensure the well-being of laboratory personnel and prevent environmental contamination. The following procedures are based on best practices for handling potent research compounds.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for various tasks involving this compound.

Task Required PPE Notes
Handling of Powder - Full-face respirator with P100 filter- Chemical-resistant disposable gown- Double-layered nitrile gloves- Chemical splash goggles- Shoe coversTo prevent inhalation of fine particles and skin contact.
Solution Preparation - Laboratory coat- Nitrile gloves- Safety glasses with side shieldsTo be performed in a certified chemical fume hood.
In Vitro / In Vivo Dosing - Laboratory coat- Nitrile gloves- Safety glassesAdditional PPE may be required based on the experimental model.
Waste Disposal - Chemical-resistant apron- Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles and face shieldTo protect against splashes of waste materials.

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

Receiving and Unpacking
  • Inspect Packaging: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don PPE: Before opening, wear a lab coat, nitrile gloves, and safety glasses.

  • Verify Contents: Carefully open the package in a designated area and verify the contents against the packing slip.

  • Initial Storage: Store the compound in its original, tightly sealed container under the recommended conditions.

Storage Conditions
Form Storage Temperature Duration
Powder-20°CUp to 3 years
4°CUp to 2 years
In Solvent-80°CUp to 6 months
-20°CUp to 1 month

Note: Data presented are general recommendations for similar compounds. Always refer to the manufacturer's specific storage guidelines.

Experimental Workflow for Solution Preparation

The following diagram outlines the standard procedure for preparing a stock solution of this compound.

G cluster_prep Solution Preparation Workflow start Start: Gather Materials ppe Don Appropriate PPE (Lab coat, gloves, safety glasses) start->ppe hood Work in a Certified Chemical Fume Hood ppe->hood weigh Accurately Weigh This compound hood->weigh dissolve Dissolve in Recommended Solvent (e.g., DMSO) weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Sterile, Light-Protected Vials vortex->aliquot store Store Aliquots at -80°C aliquot->store end End: Document Preparation store->end

Caption: Workflow for the safe preparation of this compound stock solutions.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste. Improper disposal can lead to environmental contamination and the development of antimicrobial resistance.[1]

Waste Segregation and Collection
  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weigh boats, and consumables should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions, experimental media containing the agent, and contaminated solvents must be collected in a sealed, leak-proof hazardous waste container. Do not dispose of down the drain.[2]

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Workflow

The following diagram illustrates the required steps for the safe disposal of waste contaminated with this compound.

G cluster_disposal Waste Disposal Workflow start Start: Waste Generation segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate solid_waste Collect Solid Waste in Labeled Hazardous Bin segregate->solid_waste liquid_waste Collect Liquid Waste in Sealed Hazardous Container segregate->liquid_waste sharps_waste Collect Sharps in Puncture-Resistant Container segregate->sharps_waste storage Store Waste in Designated Secondary Containment Area solid_waste->storage liquid_waste->storage sharps_waste->storage pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->pickup end End: Document Disposal pickup->end

Caption: Step-by-step process for the safe disposal of this compound waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact - Immediately flush the affected area with copious amounts of water for at least 15 minutes.- Remove contaminated clothing.- Seek medical attention.
Eye Contact - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention.
Inhalation - Move the individual to fresh air.- If breathing is difficult, provide oxygen.- Seek medical attention.
Ingestion - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention.
Spill - Evacuate the immediate area.- Alert others and restrict access.- Wearing appropriate PPE, cover the spill with an absorbent material.- Collect the absorbed material into a hazardous waste container.- Decontaminate the area with a suitable disinfectant.

Disclaimer: This guide is intended to provide essential safety and logistical information based on general laboratory safety principles. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always obtain and review the specific SDS for this compound before handling the compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.